Aloperine
描述
RN refers to (7,alpha,9alpha)-isomer; from Sophora alopecuroides; structure given in first source
Structure
2D Structure
属性
IUPAC Name |
(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOLRLSBMUGVOY-GBJTYRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C=C4C3NCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)C=C4[C@H]3NCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56293-29-9 | |
| Record name | Aloperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56293-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloperine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056293299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloperine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Aloperine: A Technical Guide to Natural Sources, Isolation, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloperine, a quinolizidine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily sourced from the hardy desert plant Sophora alopecuroides L., this natural compound has demonstrated potent anti-inflammatory, anti-cancer, and antiviral properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a comprehensive look into its modulation of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Natural Sources and Quantitative Data
This compound is predominantly found in the seeds and leaves of Sophora alopecuroides L., a plant species belonging to the Leguminosae family.[1] Other reported, though less common, sources include Sophora flavescens and Leptorhabdos parviflora Benth. The concentration of this compound can vary depending on the part of the plant and its geographical origin. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has been employed to determine the this compound content in Sophora alopecuroides.
| Plant Species | Plant Part | This compound Content (%) | Total Alkaloid Content (%) | Method of Analysis |
| Sophora alopecuroides L. | Branches and Leaves | 1.20 | Not Reported | HPLC |
| Sophora alopecuroides L. | Seeds | Not Reported | 8.11 | Not Specified |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the extraction of total alkaloids from Sophora alopecuroides L., followed by purification techniques suitable for isolating individual alkaloids like this compound.
Extraction of Total Alkaloids
-
Preparation of Plant Material: The dried and powdered plant material (e.g., seeds or leaves of Sophora alopecuroides L.) is weighed.
-
Alkaline Soaking: The powdered material is soaked in a 5% sodium hydroxide (NaOH) solution at a 1:4 (w/v) ratio overnight. The alkaline solution is then discarded. This step helps to free the alkaloids from their salt forms.
-
Acidic Extraction: The residue from the alkaline soak is then extracted with a 5% sulfuric acid (H₂SO₄) solution. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids, which are now in their salt form and soluble in the acidic aqueous phase.
-
Ion-Exchange Chromatography (Initial Purification):
-
The acidic extract is passed through a cation exchange resin column.
-
The alkaloids, being positively charged in the acidic solution, bind to the resin.
-
The column is washed with deionized water to remove neutral and anionic impurities.
-
The total alkaloids are then eluted from the resin using 95% ethanol containing 3% ammonia. The ammonia neutralizes the alkaloids, facilitating their elution.
-
-
Solvent Recovery and Adsorption:
-
The ethanol is recovered from the eluent by evaporation under reduced pressure.
-
The resulting aqueous solution containing the total alkaloids is then treated with activated carbon to adsorb impurities.
-
The solution is filtered to remove the activated carbon, yielding a crude total alkaloid extract.
-
Isolation and Purification of this compound
-
Column Chromatography:
-
The crude total alkaloid extract is subjected to column chromatography using a neutral alumina stationary phase.
-
A gradient elution is performed using a solvent system of petroleum ether-acetone, with a progressively increasing proportion of acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Recrystallization:
-
Fractions enriched with this compound are combined and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol or acetone) to obtain purified this compound crystals.
-
Quantitative Analysis by HPLC
A validated HPLC method can be used to determine the purity and concentration of the isolated this compound.
-
Column: Diamonsil C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase: Acetonitrile-anhydrous ethanol-3% aqueous phosphoric acid (90:9:1, v/v/v)
-
Detection Wavelength: 205 nm
-
Column Temperature: 25°C
-
Flow Rate: 1.0 mL/min
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of this compound-based therapeutics.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immune responses. This compound exhibits anti-inflammatory effects by suppressing this pathway.
Caption: this compound suppresses the TLR4-mediated NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound has been shown to activate this protective pathway.
Caption: this compound activates the Nrf2 antioxidant response pathway.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. This compound has been demonstrated to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. Its well-defined natural sources and established isolation protocols provide a solid foundation for further research and development. The elucidation of its mechanisms of action, particularly its ability to modulate critical signaling pathways such as PI3K/Akt, NF-κB, Nrf2, and apoptosis, opens up avenues for its application in the treatment of a range of diseases, including cancer and inflammatory disorders. This guide serves as a comprehensive resource to facilitate ongoing and future investigations into this remarkable alkaloid, with the ultimate goal of translating preclinical findings into clinical applications.
References
Aloperine: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloperine, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides L., has a long history in traditional Chinese medicine for its anti-inflammatory and antiviral properties.[1] In recent years, extensive research has illuminated its potent anti-cancer activities across a wide spectrum of malignancies, including but not limited to, non-small-cell lung cancer, hepatocellular carcinoma, prostate cancer, breast cancer, colon cancer, and multiple myeloma.[1][2][3][4] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on the core signaling pathways, cellular processes, and molecular targets. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
This compound's anti-cancer efficacy stems from its ability to modulate multiple critical biological processes within cancer cells.[1] The primary mechanisms include the induction of programmed cell death (apoptosis), regulation of cellular self-degradation (autophagy), and induction of cell cycle arrest.[1][2] These effects are orchestrated through the modulation of key signaling cascades, most notably the PI3K/Akt/mTOR, Ras/MAPK, and JAK/STAT pathways.[1][5][6]
Core Cellular Mechanisms
This compound's anti-tumor activity is multifaceted, primarily executed through three interconnected cellular processes: apoptosis, cell cycle arrest, and modulation of autophagy.
Induction of Apoptosis
A predominant mechanism of this compound is the induction of apoptosis.[7] It activates both the intrinsic (mitochondrial) and extrinsic apoptosis pathways.[7][8] In hepatocellular carcinoma cells, this compound treatment increases the level of cytochrome c in the cytoplasm, indicating the involvement of the mitochondrial pathway.[8][9] This leads to the cleavage and activation of caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP).[8][9] Furthermore, this compound modulates the balance of the Bcl-2 family of proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in various cancer cells, including prostate, colon, and breast cancer.[6][7][10] In multiple myeloma cells, this compound has been shown to activate caspase-8, a key initiator of the extrinsic pathway, by reducing the expression of cFLIP, an inhibitor of this pathway.[7][11]
In some contexts, such as in ovarian and non-small cell lung cancer, this compound-induced apoptosis is linked to the generation of reactive oxygen species (ROS).[12][13] The accumulation of ROS leads to oxidative stress, which triggers the apoptotic cascade.[12][13]
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] The specific phase of arrest appears to be cell-type dependent. For instance, this compound induces G2/M phase arrest in hepatocellular carcinoma and HCT116 colon cancer cells.[6][9][14] This is often associated with the downregulation of key G2/M transition proteins like cdc25C, cdc2, and cyclin B1.[9] In prostate cancer, this compound treatment leads to cell cycle arrest through the activation of the p53/p21 pathway.[15][16] In glioblastoma, a G1/S phase arrest has been observed.[17][18]
Modulation of Autophagy
The role of this compound in autophagy is complex and context-dependent. In some cancer types, such as human thyroid cancer, this compound acts as an autophagy inducer.[5][19] However, in non-small cell lung cancer (NSCLC) and glioblastoma, this compound functions as a late-stage autophagy inhibitor.[13][18] It prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and the substrate p62/SQSTM1.[13][18] This blockade of autophagic flux results in the buildup of ROS, which in turn promotes apoptosis.[13] A specific molecular target identified in this process is VPS4A, a key component of the ESCRT (endosomal sorting complexes required for transport) machinery, which is crucial for autophagosome-lysosome fusion.[13]
Key Signaling Pathways Modulated by this compound
This compound exerts its influence on apoptosis, cell cycle, and autophagy by targeting several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This compound has been consistently shown to inhibit this pathway in numerous cancer models, including non-small-cell lung cancer, hepatocellular carcinoma, prostate cancer, and thyroid cancer.[5][9][16][20][21] Treatment with this compound leads to a reduction in the phosphorylation levels of Akt and mTOR, key kinases in this cascade.[20][22] In multiple myeloma, this compound's effect on this pathway is linked to the phosphorylation of PTEN, a tumor suppressor that negatively regulates Akt signaling.[11] The inhibition of PI3K/Akt signaling by this compound contributes significantly to its ability to induce apoptosis and cell cycle arrest.[9][20]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Ras/MAPK Pathway
The Ras/MAPK (mitogen-activated protein kinase) pathway, which includes the Ras/Raf/MEK/ERK cascade, is another crucial signaling route for cell proliferation and survival. This compound has been shown to block this pathway in breast cancer and prostate cancer cells.[2][10][16] It downregulates the protein expression of Ras and reduces the phosphorylation of its downstream effectors, Raf and ERK.[10] The inhibition of Ras/ERK signaling contributes to this compound's effects on suppressing cell proliferation, migration, and invasion.[2][10]
Caption: this compound blocks the Ras/MAPK signaling pathway.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression related to immunity, proliferation, and apoptosis.[23][24] Dysregulation of this pathway, particularly constitutive activation of STAT3, is common in many cancers.[23] this compound has been found to inhibit the JAK/STAT3 pathway in HCT116 colon cancer cells.[1][6] It reduces the levels of STAT3, thereby suppressing tumor cell proliferation.[17] In colorectal cancer, this compound has also been shown to regulate the circNSUN2/miR-296-5p/STAT3 axis.[25]
References
- 1. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound executes antitumor effects against multiple myeloma through dual apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis by a Reactive Oxygen Species Activation Mechanism in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome-lysosome Fusion in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound targets lysosomes to inhibit late autophagy and induces cell death through apoptosis and paraptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Autophagy Modulation in Human Thyroid Cancer Cells following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 23. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 24. oaepublish.com [oaepublish.com]
- 25. tandfonline.com [tandfonline.com]
Aloperine's Role in Autophagy Modulation: A Technical Guide
Abstract
Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has emerged as a significant modulator of autophagy, a critical cellular homeostasis mechanism.[1][2] This technical guide provides an in-depth analysis of the dual role of this compound, acting as both an inducer and a late-stage inhibitor of autophagy depending on the cellular context. We delineate the core signaling pathways influenced by this compound, including the PI3K/Akt/mTOR, AMPK/Nrf2, and TFE3/Beclin-1 axes, and its direct interaction with lysosomal machinery.[3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a natural alkaloid with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[6] Autophagy is a catabolic process where cells degrade and recycle their own components to maintain energy balance and remove damaged organelles.[2] The modulation of this pathway is a promising strategy for therapeutic intervention in numerous diseases, including cancer and neurodegenerative disorders.[3][7] this compound has been shown to exert potent therapeutic effects by triggering various biological processes, including the modulation of autophagy.[2][8] Its ability to either promote or inhibit autophagy in a context-dependent manner makes it a molecule of significant interest.[2] In some cancer cells, this compound induces autophagic cell death by suppressing survival pathways, while in others, it blocks the final stages of autophagy, leading to the accumulation of toxic components and subsequent apoptosis.[3][9] Understanding these divergent mechanisms is crucial for its development as a therapeutic agent.
The Dual Modulatory Role of this compound on Autophagy
Research indicates that this compound's effect on autophagy is not monolithic; it can either initiate the process or halt it at a late stage, a duality that appears to be dependent on the specific cell type and its molecular background.[2]
This compound as an Autophagy Inducer
In several cell types, including human thyroid cancer cells (KMH-2, IHH-4) and HL-60 leukemia cells, this compound functions as an autophagy inducer.[2][3][10] It promotes the formation of autophagosomes and enhances the overall autophagic flux.[3] This induction is primarily achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy.[3][11] Additionally, in skin fibroblasts, this compound has been shown to protect against UVB-induced damage by stimulating autophagy through the activation of the TFE3/Beclin-1 pathway.[5] In cardiomyocytes, this compound enhances autophagy via the AMPK/Nrf2 pathway, suggesting its potential role in cardioprotection.[4]
This compound as a Late-Stage Autophagy Inhibitor
Conversely, in non-small cell lung cancer (NSCLC), glioblastoma, and certain types of thyroid cancer cells (8505c), this compound acts as a late-stage autophagy inhibitor.[1][2][9][12] The mechanism involves the impairment of autophagosome fusion with lysosomes, a critical step for the degradation of cellular cargo.[9][13] This blockade leads to the accumulation of autophagosomes and the autophagy-related protein sequestosome-1 (SQSTM1/p62).[9][13] The buildup of p62 can trigger the excessive production of reactive oxygen species (ROS), culminating in apoptotic cell death.[9][12][13] Studies have identified that this compound can directly target and bind to VPS4A (Vacuolar Protein Sorting-Associated Protein 4A) in NSCLC cells, thereby disrupting the endosomal sorting complex required for transport and inhibiting autophagosome-lysosome fusion.[9][13] In glioblastoma cells, this compound has been found to directly target lysosomes to exert its inhibitory effect on late-stage autophagy.[1][12]
Key Signaling Pathways Modulated by this compound
This compound's influence on autophagy is orchestrated through its interaction with several key signaling cascades.
The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a canonical signaling route that suppresses autophagy.[14] this compound treatment has been shown to reduce the phosphorylation of key components like Akt and mTOR, thereby relieving the inhibitory brake on autophagy initiation.[3][15] This de-repression allows for the activation of the ULK1 complex, which is essential for the formation of the phagophore, the precursor to the autophagosome. This mechanism is central to this compound's function as an autophagy inducer.[3][16]
Caption: this compound induces autophagy by inhibiting the PI3K/Akt/mTORC1 pathway.
Late-Stage Autophagy Inhibition and Apoptosis Induction
In certain cancer types, this compound's primary mechanism shifts to the inhibition of autophagic flux. By directly binding to proteins like VPS4A or targeting the lysosome itself, this compound prevents the fusion of autophagosomes with lysosomes.[9][12][13] This blockage causes a buildup of the cargo-adaptor protein p62/SQSTM1.[9] The accumulation of p62 aggregates is known to generate significant oxidative stress through the production of ROS, which in turn activates the mitochondrial pathway of apoptosis, leading to cell death.[9][13][17]
Caption: this compound inhibits late-stage autophagy, leading to ROS-mediated apoptosis.
TFE3/Beclin-1 and AMPK/Nrf2 Pathways
Beyond the canonical mTOR pathway, this compound engages other signaling nodes to induce autophagy. In UVB-irradiated skin fibroblasts, this compound promotes the nuclear translocation of Transcription Factor EB (TFE3), a master regulator of lysosomal biogenesis and autophagy genes, and upregulates Beclin-1, a key component of the autophagy initiation complex.[5] In models of cardiac hypoxia/reoxygenation injury, this compound was found to activate autophagy through the AMPK/Nrf2 pathway, highlighting its role in cellular stress responses.[4]
Quantitative Analysis of this compound's Effects
The following tables summarize the observed effects of this compound across various studies. The quantitative values are indicative and may vary based on experimental conditions.
Table 1: Effect of this compound on Autophagy Marker Proteins
| Cell Line | This compound Concentration | Duration | LC3-II / LC3-I Ratio | p62/SQSTM1 Level | Autophagic Flux | Reference |
| KMH-2, IHH-4 (Thyroid) | 10-40 µM | 24-72h | Increased | Decreased | Increased | [3] |
| 8505c (Thyroid) | 10-40 µM | 24-72h | Increased | Increased | Blocked | [2] |
| H1299 (NSCLC) | 200 µM | 12-48h | Increased | Increased | Blocked | [13] |
| GL261 (Glioblastoma) | 0.1-0.5 mM | 24h | Increased | Increased | Blocked | [12] |
| H9C2 (Cardiomyoblast) | Not Specified | Not Specified | Increased | Not Specified | Increased | [4] |
| Skin Fibroblasts | Not Specified | Not Specified | Increased | Decreased | Increased | [5] |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration | Effect | Mechanism | Reference |
| Glioblastoma (U87, GL261) | 0.25-0.5 mM | Decreased viability, induced apoptosis | Late autophagy inhibition, paraptosis | [1][12] |
| NSCLC (H1299, A549) | 50-200 µM | Decreased viability, induced apoptosis | Late autophagy inhibition, ROS production | [9][13][15] |
| Ovarian Cancer | Not Specified | Decreased viability, induced apoptosis | ROS activation | [17] |
| Thyroid Cancer (KMH-2, IHH-4) | 10-40 µM | Decreased viability, induced apoptosis | Autophagy induction, Akt inhibition | [3][18] |
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to study this compound's effects on autophagy.
Western Blotting for Autophagy Markers
This method is used to quantify the levels of key autophagy-related proteins.
-
Cell Lysis: Treat cells with desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 10-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62, anti-p-Akt, anti-Akt) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][12][15]
Autophagic Flux Assay
This assay distinguishes between autophagy induction and late-stage blockage.
-
Method 1: Lysosomal Inhibition: Treat cells with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment. Lyse cells and perform Western blotting for LC3B. A greater accumulation of LC3-II in the co-treated group compared to either agent alone indicates functional autophagic flux.[5][13]
-
Method 2: Tandem Fluorescent LC3 (mRFP-GFP-LC3): Transfect or transduce cells with a plasmid or adenovirus expressing mRFP-GFP-LC3. Treat cells with this compound. Visualize cells using fluorescence microscopy. In this system, GFP fluorescence is quenched in the acidic environment of the lysosome. An increase in yellow puncta (GFP+RFP+) indicates autophagosomes, while an increase in red-only puncta (RFP+) indicates autolysosomes. An accumulation of yellow puncta with this compound treatment suggests a blockage in lysosomal fusion.[12]
Caption: Experimental workflow for monitoring autophagic flux using tandem mRFP-GFP-LC3.
Transmission Electron Microscopy (TEM)
TEM provides ultrastructural evidence of autophagosome formation and accumulation.
-
Cell Fixation: Treat cells as required. Fix cells in 2.5% glutaraldehyde in phosphate buffer for 2 hours at 4°C.
-
Post-fixation and Staining: Post-fix in 1% osmium tetroxide, followed by dehydration through a graded ethanol series. Stain with uranyl acetate.
-
Embedding and Sectioning: Embed the cell pellets in resin. Cut ultra-thin sections (60-80 nm) using an ultramicrotome.
-
Imaging: Place sections on copper grids and view using a transmission electron microscope. Look for double-membraned vesicles (autophagosomes) or single-membraned vesicles containing degraded material (autolysosomes).[1][12]
ROS Detection
This protocol measures the generation of intracellular reactive oxygen species.
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound for the desired time.
-
Probe Incubation: Wash cells and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a concentration of 10 µM for 20-30 minutes in the dark.
-
Analysis: Wash away excess probe. Measure fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.[12][17]
Conclusion and Future Directions
This compound is a versatile modulator of autophagy, capable of both inducing and inhibiting the process through multiple signaling pathways. Its ability to suppress the PI3K/Akt/mTOR pathway positions it as a classic autophagy inducer, while its newly discovered role as a late-stage inhibitor targeting VPS4A and the lysosome highlights a distinct mechanism of action, particularly in cancer cells.[3][9][13] This dual functionality underscores the complexity of its pharmacological profile and its potential for tailored therapeutic applications.
Future research should focus on elucidating the molecular switch that dictates whether this compound induces or inhibits autophagy in a given cell. Investigating the role of tissue-specific protein expression and post-translational modifications could provide critical insights. Furthermore, exploring the synergistic potential of this compound with conventional chemotherapeutics or other autophagy modulators could open new avenues for combination therapies in cancer and other diseases.[1] The development of this compound derivatives with enhanced specificity for either inducing or inhibiting autophagy could lead to more precise and effective clinical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases [mdpi.com]
- 3. Autophagy Modulation in Human Thyroid Cancer Cells following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Regulates Inflammation, Apoptosis, and Autophagy in H9C2 Rat Cardiomyoblast Cells After Excessive Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox Regulation of Autophagy in Cancer: Mechanism, Prevention and Therapy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome-lysosome Fusion in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound targets lysosomes to inhibit late autophagy and induces cell death through apoptosis and paraptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome‐lysosome Fusion in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 17. This compound Induces Apoptosis by a Reactive Oxygen Species Activation Mechanism in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Autophagy Modulation in Human Thyroid Cancer Cells following this compound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloperine Derivatives: A Technical Guide to Synthesis and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aloperine, a naturally occurring quinolizidine alkaloid, and the rapidly advancing field of its synthetic derivatives. This compound, isolated from the medicinal plant Sophora alopecuroides, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, potent anti-cancer properties.[1][2][3] Its unique tetracyclic structure serves as a valuable scaffold for medicinal chemistry, enabling the development of novel therapeutic agents with enhanced potency and specificity.[4][5]
This document details the synthesis strategies for creating novel this compound analogues, summarizes their biological activities with quantitative data, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate.
Pharmacological Profile of this compound
This compound exerts its therapeutic effects by modulating a variety of cellular processes and signaling pathways.[1][2] Its primary mechanisms of action, particularly in oncology, include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and invasion.[4][6] These effects are attributed to its ability to interfere with critical signaling cascades that are often dysregulated in pathological conditions.
Key Biological Processes Modulated by this compound:
-
Apoptosis Induction: this compound activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways. It modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and triggers the activation of executioner caspases.[1][4]
-
Cell Cycle Arrest: It can halt the cell cycle at the G1 or G2/M phases, preventing cancer cell proliferation by altering the expression of key regulatory proteins like p53, p21, and various cyclins.[1][4]
-
Inhibition of Metastasis: this compound has been shown to suppress the invasive capabilities of cancer cells by down-regulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[6][7]
These activities make this compound a compelling lead compound for the development of new therapeutics. Structural modification is a key strategy to enhance its natural potency, improve pharmacokinetic properties, and reduce potential toxicity.[8]
Core Signaling Pathways
This compound and its derivatives modulate several crucial intracellular signaling pathways integral to cell survival, proliferation, and inflammation. Understanding these pathways is critical for rational drug design and development.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. It is frequently hyperactivated in various cancers. This compound has been reported to inhibit this pathway, contributing to its anti-tumor effects.[1][9]
Ras/Erk Pathway
The Ras/Erk (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. This compound has been shown to block this pathway in several cancer models, including breast and prostate cancer.[6][9]
Apoptosis Induction Pathway
This compound induces apoptosis primarily through the intrinsic pathway by altering the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.
Synthesis of this compound Derivatives
The chemical modification of this compound is crucial for enhancing its therapeutic potential. Research has focused on various positions of the this compound scaffold, with the N12 position being a particularly fruitful site for modification to improve anticancer activity.[10][11]
General Synthesis Workflow
A common strategy involves the alkylation or acylation of the N12 atom to introduce diverse functional groups. The workflow below illustrates a generalized approach for synthesizing and evaluating novel derivatives.
Representative Synthesis Protocol: N12-Thiourea Derivatives
The synthesis of N12-thiourea this compound derivatives has been shown to yield compounds with significantly enhanced cytotoxicity against cancer cells.[8][10]
Protocol:
-
Preparation of Isothiocyanate Intermediate: An appropriate amine is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the corresponding isothiocyanate.
-
Reaction with this compound: this compound is dissolved in an aprotic solvent such as acetonitrile.
-
Coupling: The isothiocyanate intermediate is added dropwise to the this compound solution at room temperature.
-
Reaction Monitoring: The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure N12-thiourea this compound derivative.
-
Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) and Quantitative Data
Systematic modification of the this compound structure has provided valuable insights into its structure-activity relationship (SAR). Modifications at the N12 position, particularly the introduction of a carbon chain linker with a thiourea group, have proven beneficial for anticancer activity.[8] In contrast, alterations to the core this compound skeleton have generally not improved activity.[8]
The following table summarizes the in vitro cytotoxicity (IC₅₀) of this compound and one of its potent thiourea derivatives (Compound 22) against a panel of human cancer cell lines.[8][10]
| Compound | HCT116 (Colorectal) IC₅₀ (µM) | BGC823 (Gastric) IC₅₀ (µM) | Huh-7 (Hepatocellular) IC₅₀ (µM) | PC9 (Lung) IC₅₀ (µM) | PANC-1 (Pancreatic) IC₅₀ (µM) |
| This compound | > 50 | > 50 | > 50 | > 50 | > 50 |
| Compound 22 | 3.45 | 11.24 | 12.01 | 1.43 | 10.23 |
Data extracted from studies evaluating a series of 44 synthetic derivatives. Compound 22 is an N12-thiourea derivative.[8][10]
The data clearly indicates that while the parent compound, this compound, shows weak cytotoxicity, derivative Compound 22 displays potent activity, especially against the PC9 lung adenocarcinoma cell line with an IC₅₀ value of 1.43 µM.[8][10]
Key Experimental Protocols
Standardized protocols are essential for the consistent evaluation of novel this compound derivatives.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay is used to assess the effect of compounds on cancer cell viability and proliferation.
Methodology:
-
Cell Seeding: Human cancer cells (e.g., PC9, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a serial dilution of the this compound derivatives (e.g., ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound (e.g., Compound 22 at its IC₅₀ concentration) for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and counted.
-
Fixation: Cells are fixed by adding them dropwise into ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. Studies have shown that potent derivatives like Compound 22 can induce cell cycle arrest in cancer cells.[10]
Conclusion
This compound is a privileged natural product scaffold that holds significant promise for the development of novel therapeutics. Strategic chemical modification, particularly at the N12 position, has yielded derivatives with substantially improved anti-cancer activity compared to the parent compound. The integration of chemical synthesis, robust biological evaluation, and mechanistic studies is essential for advancing these promising agents from the laboratory to clinical applications. This guide provides a foundational framework for researchers engaged in the discovery and development of next-generation drugs based on the this compound core.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Research Progress on the Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure–Activity Relationship of this compound Derivatives as New Anti–Liver Fibrogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Aloperine Treatment Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides L., has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1][2][3][4][5] In vitro studies have demonstrated its potent anti-inflammatory, anti-cancer, antiviral, and antioxidant properties.[1][2][4] This document provides a comprehensive guide for utilizing this compound in in vitro experimental settings, including detailed protocols for key assays and a summary of its effects on various cell lines and signaling pathways.
This compound has been shown to modulate multiple cellular processes, including apoptosis, cell cycle progression, and autophagy.[1][2][4] Its mechanism of action often involves the regulation of critical signaling pathways such as PI3K/Akt, Ras/Erk, and NF-κB.[3][4][6] These application notes are designed to assist researchers in designing and executing robust in vitro studies to investigate the therapeutic potential of this compound.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound across a range of human cancer cell lines, as determined by IC50 values from in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HL-60 | Leukemia | 40 | 72 | [7] |
| U937 | Leukemia | 270 | 72 | [7] |
| K562 | Leukemia | 360 | 72 | [7] |
| PC3 | Prostate Cancer | ~100-200 | 72 | [8] |
| DU145 | Prostate Cancer | ~100-200 | 72 | [8] |
| LNCaP | Prostate Cancer | ~100-200 | 72 | [8] |
| HepG2 | Hepatocellular Carcinoma | 1360 | 72 | [7] |
| EC109 | Esophageal Cancer | 1110 | 72 | [7] |
| A549 | Lung Cancer | 1180 | 72 | [7] |
| SNU-182 | Liver Cancer | 5 | Not Specified | [9] |
| HCT116 | Colon Cancer | Dose-dependent effects observed | 24, 48, 72 | [3][6] |
Experimental Protocols
This compound Stock Solution Preparation
-
Reconstitution: this compound is typically supplied as a powder. Dissolve the powder in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20-100 mM). Ensure the powder is completely dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
-
Working Solution: On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. Studies have shown this compound can induce G1 or G2/M phase arrest in different cancer cell lines.[3][8][9]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Aloperine Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides L., has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and cardioprotective effects in various preclinical studies.[1][2] This document provides a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of this compound in mouse models, based on currently available scientific literature. It also outlines key signaling pathways modulated by this compound to guide mechanistic studies.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the reported dosages of this compound used in different mouse models. It is crucial to note that the optimal dosage can vary depending on the specific mouse strain, age, sex, and the experimental model being used. Therefore, pilot studies are recommended to determine the most effective and non-toxic dose for a particular application.
| Disease Model | Mouse Strain | Administration Route | Dosage | Observed Effects |
| Cancer | ||||
| Multiple Myeloma Xenograft | C57/BL6 | Oral (p.o.) | 20 mg/kg | Induced apoptosis and inhibited tumor growth. |
| Lewis Lung Carcinoma Xenograft | C57BL/6 | Not Specified | Not Specified | An this compound derivative (SA-49) enhanced T and NK cell tumor-killing capacity.[3] |
| Inflammation & Autoimmune Disease | ||||
| Allergic Contact Dermatitis | BALB/c | Topical | 1% (w/w) | Reduced ear swelling, erythema, and inflammatory cytokine levels.[4] |
| Allergic Contact Dermatitis | NC/Nga | Topical | Not Specified | Reduced dermatitis index, ear thickness, and infiltration of immune cells.[5] |
| Ischemia-Reperfusion Injury | ||||
| Renal Ischemia-Reperfusion | Not Specified | Oral Gavage | 50 mg/kg | Protected against acute renal injury by reducing inflammation and apoptosis. |
| Cerebral Ischemia/Reperfusion | Sprague-Dawley Rat | Not Specified | Not Specified | Alleviated brain injury, oxidative stress, and inflammation.[6] |
| Myocardial Ischemia/Reperfusion | Sprague-Dawley Rat | Intravenous (i.v.) | 10 mg/kg | Reduced infarct size, improved hemodynamics, and inhibited apoptosis.[7][8] |
| Other Conditions | ||||
| Pulmonary Hypertension | Rat | Not Specified | 60 mg/kg | Reduced expression of oxidative stress markers in the lungs.[4] |
| Neuropathic Pain | Not Specified | Not Specified | 80 mg/kg | Alleviated pain by reducing reactive oxygen species via the NF-κB pathway.[9] |
Safety and Toxicity
A specific LD50 value for this compound in mice has not been definitively established in the reviewed literature. However, some studies provide insights into its toxicity profile:
-
Intraperitoneal (i.p.) administration: Daily injection of 16 mg/kg in BALB/c mice for 4 weeks resulted in reversible cytoplasm vacuolization in liver cells and swelling in kidney tubular cells. These effects were fully recovered after a 4-week withdrawal period.
-
Oral gavage: No cytotoxicity was observed in mice at dosages up to 150 mg/kg administered for 7 consecutive days.
Researchers should carefully monitor animals for any signs of toxicity, especially when using higher doses or intraperitoneal administration.
Experimental Protocols
Preparation of this compound Solutions
This compound has poor water solubility, requiring specific formulations for in vivo administration.
a) For Oral and Intraperitoneal Administration (Aqueous Solution):
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile normal saline (0.9% NaCl).
-
To aid dissolution, a small amount of acetic acid (e.g., 5-10%) can be added to the saline.[8]
-
Ensure the final solution is clear and free of particulates. If necessary, vortex or sonicate briefly.
-
Adjust the pH to a physiologically acceptable range (~7.0-7.4) if acidic or basic excipients are used.
-
Sterile-filter the solution through a 0.22 µm filter before administration.
b) For Intravenous Administration:
-
Follow the same procedure as for oral/intraperitoneal administration, ensuring the final solution is sterile and free of any precipitates. The use of a vehicle containing saline and acetic acid has been reported.[2]
c) For Topical Administration:
-
Prepare a 1% (w/w) this compound formulation. The specific vehicle (e.g., cream, ointment) will depend on the experimental requirements and should be chosen for its non-irritating properties.
Administration of this compound to Mice
Standard animal handling and administration techniques should be followed.
a) Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the needle into the esophagus, delivering the solution directly into the stomach.
-
The volume should not exceed 10 ml/kg body weight.
b) Intraperitoneal (i.p.) Injection:
-
Restrain the mouse and locate the lower abdominal quadrant.
-
Insert a 25-27 gauge needle at a 30-degree angle to avoid puncturing internal organs.
-
Aspirate to ensure no fluid is drawn back before injecting the solution.
-
The injection volume should be kept to a minimum, typically not exceeding 10 ml/kg.
c) Intravenous (i.v.) Injection:
-
The lateral tail vein is the most common site for i.v. injections in mice.
-
Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Use a 27-30 gauge needle and inject slowly.
-
The maximum bolus injection volume is typically 5 ml/kg.
d) Topical Application:
-
Apply the formulated this compound cream or ointment evenly to the designated skin area.
-
An Elizabethan collar may be necessary to prevent the animal from ingesting the compound.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1] This pathway is central to cell growth, proliferation, survival, and metabolism. Its inhibition by this compound can lead to apoptosis and cell cycle arrest in cancer cells.[9]
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. This compound can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][9]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Ras/Erk Signaling Pathway
In some cancer models, this compound has been found to inhibit the Ras/Erk signaling pathway, which is involved in cell proliferation and survival.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The plant-derived alkaloid this compound prevents ischemia/reperfusion injury-induced sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Anti-inflammatory and anti-allergic action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Protects Mice against Ischemia-Reperfusion (IR)-Induced Renal Injury by Regulating PI3K/AKT/mTOR Signaling and AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Dissolving and Using Aloperine in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloperine is a quinolizidine-type alkaloid first isolated from the seeds and leaves of the medicinal plant Sophora alopecuroides L.[1][2]. It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and potent anti-tumor properties[3][4]. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines[2][3]. Its mechanism of action often involves the modulation of critical cellular signaling pathways such as PI3K/Akt, Ras/Erk, and NF-κB[1][5][6]. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in-vitro experiments.
Data Presentation: Solubility of this compound
This compound is poorly soluble in aqueous buffers but shows good solubility in organic solvents.[1]. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound[4].
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 46 - 55 mg/mL | 197.9 - 236.7 mM | [4][7] |
| Ethanol | 46 mg/mL | 197.9 mM | [7] |
| Methanol | Not specified, but used for extraction | Not specified | [8] |
| Water | Poorly soluble | Not specified | [1] |
Note: The molecular weight of this compound is 232.36 g/mol .[9]. Gentle warming and sonication can be used to aid dissolution in DMSO[7][9].
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration primary stock solution that can be aliquoted and stored for long-term use.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, pyrogen-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 23.24 mg of this compound powder and place it into a sterile tube.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if particulates are visible[10].
-
Sterility: DMSO at 100% concentration is a hostile environment for microbial growth, so filter sterilization of the stock solution is generally not required[11]. All handling should be performed under sterile conditions.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months)[9]. Avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions for Cell Treatment
This protocol outlines the serial dilution of the primary stock solution to achieve the final desired concentrations for treating cells in culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate stock (e.g., 10 mM) by diluting the 100 mM primary stock 1:10 in sterile DMSO.
-
Final Dilution: Prepare the final working solutions by diluting the primary or intermediate stock directly into pre-warmed complete cell culture medium.
-
CRITICAL: Vigorously vortex or pipette mix immediately upon adding the DMSO stock to the aqueous medium to prevent precipitation[12].
-
The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5%, with ≤0.1% being preferable to avoid solvent-induced cytotoxicity[10][12].
-
-
Example Dilution for a 100 µM Working Solution:
-
Add 1 µL of the 100 mM primary stock solution to 999 µL of complete cell culture medium.
-
This results in a 1:1000 dilution, a final this compound concentration of 100 µM, and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Application: Add the freshly prepared working solutions to the cells immediately.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 7. This compound | Antibiotic | HIV Protease | Virus Protease | TargetMol [targetmol.com]
- 8. scispace.com [scispace.com]
- 9. glpbio.com [glpbio.com]
- 10. emulatebio.com [emulatebio.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Aloperine-Induced Apoptosis Detection by Flow Cytometry
References
- 1. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases [mdpi.com]
- 4. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound executes antitumor effects against multiple myeloma through dual apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 10. This compound Induces Apoptosis by a Reactive Oxygen Species Activation Mechanism in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
Aloperine: A Potent Inhibitor of Cancer Cell Migration and Invasion
Application Notes and Protocols for Researchers
Introduction
Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has demonstrated significant anti-tumor activities, including the inhibition of cancer cell proliferation and induction of apoptosis. Recent studies have highlighted its potent role in impeding cancer cell migration and invasion, critical processes in tumor metastasis. These findings suggest that this compound is a promising candidate for the development of novel anti-metastatic therapies.
This document provides detailed application notes on the use of this compound in migration and invasion assays, summarizes key quantitative data, and offers comprehensive protocols for relevant in vitro experiments. It is intended for researchers and scientists in the fields of oncology, cell biology, and drug development.
Data Summary: Efficacy of this compound in Migration and Invasion Assays
The inhibitory effects of this compound on cancer cell migration and invasion have been demonstrated across various cancer cell lines. The following tables summarize the key findings and quantitative data from these studies.
Table 1: Effect of this compound on Breast Cancer Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration | Observed Effect on Migration/Invasion | Reference |
| MCF-7 | Wound Healing Assay | Dose-dependent | Significant suppression of cell migration.[1][2][3] | [1](--INVALID-LINK--) |
| Transwell Migration Assay | Dose-dependent | Significant inhibition of cell migration.[1][2][3] | [1](--INVALID-LINK--) | |
| Transwell Invasion Assay | Dose-dependent | Decreased percentage of invasive cells.[1][2] | [1](--INVALID-LINK--) | |
| MDA-MB-231 | Wound Healing Assay | Dose-dependent | Remarkable inhibition of cell migration.[1][2][3] | [1](--INVALID-LINK--) |
| Transwell Migration Assay | Dose-dependent | Significant inhibition of cell migration.[1][2][3] | [1](--INVALID-LINK--) | |
| Transwell Invasion Assay | Dose-dependent | Decreased percentage of invasive cells.[1][2] | [1](--INVALID-LINK--) |
Table 2: Effect of this compound on Liver Cancer Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration | Observed Effect on Migration/Invasion | Reference |
| SNU-182 | Transwell Migration Assay | 5 µM | >70% decrease in the relative number of migratory cells.[4][5] | [4](--INVALID-LINK--) |
| Transwell Invasion Assay | 5 µM | >70% decline in percent cell invasion.[4] | [4](--INVALID-LINK--) |
Table 3: Effect of this compound on Bladder Cancer Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration | Observed Effect on Migration/Invasion | Reference |
| 5637 | Wound Healing Assay | Not specified | Significantly suppressed migration.[6] | [6](--INVALID-LINK--) |
| Transwell Invasion Assay | Not specified | Significantly suppressed invasion.[6] | [6](--INVALID-LINK--) | |
| UM-UC-3 | Wound Healing Assay | Not specified | Significantly suppressed migration.[6] | [6](--INVALID-LINK--) |
| Transwell Invasion Assay | Not specified | Significantly suppressed invasion.[6] | [6](--INVALID-LINK--) | |
| EJ | Wound Scratch Assay | Not specified | Inhibition of migration.[7] | [7](--INVALID-LINK--) |
| Transwell Invasion Assay | Not specified | Inhibition of invasion.[7] | [7](--INVALID-LINK--) |
Signaling Pathways Modulated by this compound
This compound exerts its anti-migratory and anti-invasive effects by modulating key signaling pathways involved in cell motility and extracellular matrix degradation. The primary mechanisms identified include the inhibition of the Ras/Raf/ERK and PI3K/Akt signaling pathways, which subsequently leads to the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.
Caption: this compound's inhibition of Ras/ERK and PI3K/Akt pathways.
Experimental Workflow for Assessing this compound's Effects
A generalized workflow for investigating the impact of this compound on cell migration and invasion is presented below. This workflow can be adapted for various cell types and specific experimental questions.
Caption: General workflow for migration and invasion assays.
Detailed Experimental Protocols
The following are detailed protocols for the wound healing and Transwell migration/invasion assays, which can be adapted for use with this compound.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for assessing collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This helps to minimize cell proliferation.
-
Creating the Scratch: Gently and steadily create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (and a vehicle control) to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-course Imaging: Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch or the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of individual cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Matrigel or other basement membrane matrix (for invasion assay)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution
-
Microscope
Procedure:
A. Migration Assay
-
Rehydration of Inserts: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.
-
Chemoattractant: Remove the rehydration medium. Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound (and a vehicle control). Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for a period that allows for cell migration but not proliferation (typically 12-48 hours, depending on the cell line).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde. Stain with crystal violet.
-
Imaging and Quantification: After washing and drying, visualize and count the migrated cells in several random fields under a microscope.
B. Invasion Assay The protocol is similar to the migration assay with the following key difference:
-
Coating the Inserts: Before cell seeding, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify at 37°C. This simulates the extracellular matrix that cells must degrade to invade. The subsequent steps are the same as for the migration assay.
Conclusion
This compound has demonstrated consistent and significant inhibitory effects on the migration and invasion of various cancer cell lines in vitro. Its mechanism of action, involving the suppression of key signaling pathways like Ras/Raf/ERK and PI3K/Akt and the subsequent downregulation of MMPs, makes it a compelling candidate for further investigation as an anti-metastatic agent. The protocols and data presented here provide a valuable resource for researchers aiming to explore the therapeutic potential of this compound in oncology.
References
- 1. This compound inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Exerts Antitumor Effects on Bladder Cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genomic Impact of Aloperine: Application Notes and Protocols for Researchers
For Immediate Release
Shanghai, China – November 6, 2025 – In the quest for novel therapeutic agents, the quinolizidine alkaloid Aloperine, derived from the medicinal plant Sophora alopecuroides L., has emerged as a compound of significant interest.[1][2] With its potent anti-inflammatory, antioxidant, and anti-cancer properties, this compound is being extensively investigated for its therapeutic potential in a variety of human diseases, including cancer, viral infections, and cardiovascular disorders.[1][2][3][4] Central to its mechanism of action is its ability to modulate crucial biological processes such as apoptosis, cell cycle, and autophagy through the regulation of gene expression.[1][3][5]
These application notes provide a comprehensive overview of this compound's effects on gene expression, detailed protocols for key experiments, and visual representations of the signaling pathways involved, tailored for researchers, scientists, and drug development professionals.
Data Presentation: this compound's Influence on Gene Expression
This compound exerts its biological effects by modulating the expression of a wide array of genes involved in critical cellular processes. The following tables summarize the quantitative and qualitative changes in gene expression observed in various cell types upon treatment with this compound.
Table 1: this compound's Effect on Apoptosis-Related Gene Expression
| Gene | Protein Product | Effect of this compound | Cell Type(s) | Reference |
| Bax | Bcl-2-associated X protein | Upregulation | Osteosarcoma, Colon Cancer, Breast Cancer, Glioma, Leukemia, Prostate Cancer | [1] |
| Bcl-2 | B-cell lymphoma 2 | Downregulation | Osteosarcoma, Colon Cancer, Breast Cancer, Glioma, Leukemia, Prostate Cancer, Bladder Cancer, NSCLC | [1][3] |
| Caspase-3 | Caspase-3 | Upregulation/Activation (Cleavage) | Prostate Cancer, Thyroid Cancer, Multiple Myeloma | [1][6] |
| Caspase-8 | Caspase-8 | Activation | Multiple Myeloma, Thyroid Cancer | [1] |
| Caspase-9 | Caspase-9 | Activation | Multiple Myeloma, Thyroid Cancer | [1] |
| p53 | Tumor protein p53 | Upregulation | Prostate Cancer, Colon Cancer | [1][6] |
| p21 | Cyclin-dependent kinase inhibitor 1 | Upregulation | Prostate Cancer, Colon Cancer | [1][6] |
| cFLIP | FLICE-inhibitory protein | Inhibition | Multiple Myeloma | [1] |
| PARP | Poly (ADP-ribose) polymerase | Activation (Cleavage) | Thyroid Cancer | [1] |
Table 2: this compound's Effect on Cell Cycle-Related Gene Expression
| Gene | Protein Product | Effect of this compound | Cell Cycle Phase Arrest | Cell Type(s) | Reference |
| p53 | Tumor protein p53 | Upregulation | G1, G2/M | Prostate Cancer, Colon Cancer | [1] |
| p21 | Cyclin-dependent kinase inhibitor 1 | Upregulation | G1, G2/M | Prostate Cancer, Colon Cancer | [1] |
| Cyclin B1 | Cyclin B1 | Downregulation | G2/M | Hepatocellular Carcinoma | [1] |
| cdc2 | Cyclin-dependent kinase 1 | Downregulation | G2/M | Hepatocellular Carcinoma | [1] |
| cdc25C | Cell division cycle 25C | Downregulation | G2/M | Hepatocellular Carcinoma | [1] |
| Cyclin D1 | Cyclin D1 | Downregulation | G2/M | Colon Cancer | [1] |
Table 3: this compound's Effect on Inflammatory and Other Gene Expression
| Gene | Protein Product | Effect of this compound | Condition/Cell Type | Reference |
| TNF-α | Tumor necrosis factor-alpha | Downregulation | DNFB-induced dermatitis | [7] |
| IL-1β | Interleukin-1beta | Downregulation | DNFB-induced dermatitis | [7] |
| IL-6 | Interleukin-6 | Downregulation | DNFB-induced dermatitis, HUVECs | [6][7] |
| MCP-1 | Monocyte chemoattractant protein-1 | Downregulation | HUVECs | [6] |
| VCAM-1 | Vascular cell adhesion molecule 1 | Downregulation | HUVECs | [6] |
| E-selectin | E-selectin | Downregulation | HUVECs | [6] |
| Foxp3 | Forkhead box P3 | Upregulation | Colitis model | [6] |
| STAT3 | Signal transducer and activator of transcription 3 | Inhibition | Colorectal Cancer | [8] |
| circNSUN2 | circular RNA NSUN2 | Downregulation | Colorectal Cancer | [8] |
| miR-296-5p | microRNA 296-5p | Upregulation | Colorectal Cancer | [8] |
Experimental Protocols
To facilitate further research into this compound's mechanism of action, detailed protocols for essential experiments are provided below.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture the desired cancer cell lines (e.g., HL-60, U937, K562, EC109, A549, HepG2) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
This compound Preparation: Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO).[7] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.0 mmol/L).[8]
-
Cell Seeding and Treatment: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).[7] Allow the cells to adhere and grow for 24 hours. Subsequently, replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control.[7][8]
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses.[7]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in 96-well plates and treat with a gradient of this compound concentrations as described in Protocol 1.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Crystal Solubilization: Add 100 µL of a solubilization solution (e.g., isopropanol-HCl-SDS) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[7] The cell viability is expressed as a percentage of the control group.
Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Cell Lysis and RNA Extraction: Following this compound treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Protein Extraction and Western Blotting
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p53, p-Akt, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Inhibits Proliferation and Promotes Apoptosis in Colorectal Cancer Cells by Regulating the circNSUN2/miR-296-5p/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Aloperine as a Tool for Studying Autophagy
Introduction
Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has emerged as a significant modulator of critical cellular processes, including autophagy.[1][2][3] Its multifaceted effects make it a valuable pharmacological tool for researchers in cell biology and drug development. This compound exhibits a dual regulatory role in autophagy: it can act as an inducer by inhibiting the PI3K/Akt/mTOR signaling pathway, or as a late-stage inhibitor by preventing autophagosome-lysosome fusion.[4][5][6] This context-dependent activity, varying across different cell types, provides a unique opportunity to dissect the intricate mechanisms of autophagic regulation. These notes provide an overview of this compound's mechanisms of action and detailed protocols for its application in autophagy research.
Mechanisms of Action
This compound's impact on autophagy is primarily attributed to two distinct mechanisms, often dependent on the cellular context and cancer type.
Induction of Autophagy via PI3K/Akt/mTOR Pathway Inhibition
In several cancer cell lines, including thyroid and leukemia cells, this compound has been shown to induce autophagy.[2][4] The primary mechanism is the suppression of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central negative regulator of autophagy. By inhibiting key components like Akt and mTOR, this compound effectively relieves the inhibitory brake on the autophagy-initiating ULK1 complex, leading to the formation of autophagosomes.[7][8][9]
Inhibition of Late-Stage Autophagy via VPS4A Targeting
Conversely, in non-small cell lung cancer (NSCLC) and glioblastoma, this compound functions as a late-stage autophagy inhibitor.[5][6][10] It directly targets and binds to the Vacuolar Protein Sorting-Associated Protein 4A (VPS4A), a key component of the endosomal sorting complex required for transport (ESCRT) machinery.[5][6] This interaction disrupts the fusion of autophagosomes with lysosomes, leading to a blockage in autophagic flux.[5][11] The resulting accumulation of autophagosomes and the autophagy receptor protein p62/SQSTM1 triggers excessive production of reactive oxygen species (ROS), ultimately culminating in apoptosis.[5][6]
Data Presentation
The effects of this compound on autophagy markers vary significantly across different cancer cell lines, highlighting its context-dependent mechanism of action.
Table 1: Summary of this compound's Effects on Autophagy Markers in Various Cancer Cell Lines
| Cell Line | Cancer Type | Autophagy Effect | Key Markers Affected | Reference |
| HL-60 | Leukemia | Induction | ↑ Autophagic Vacuoles | [2][3] |
| KMH-2, IHH-4 | Thyroid Cancer | Induction | ↑ LC3-II, ↑ Autophagosome formation | [3][4] |
| 8505c | Thyroid Cancer | Inhibition (Flux Blockage) | ↑ LC3-II, ↑ p62 | [3] |
| H1299, A549 | Non-Small Cell Lung Cancer | Inhibition (Flux Blockage) | ↑ p62/SQSTM1 | [5][6] |
| U87, A172, GL261 | Glioblastoma | Inhibition (Late Stage) | ↑ LC3B, ↑ p62 (in GL261) | [10][12] |
Note: "↑" indicates an increase or accumulation.
Table 2: Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Cell Type | IC₅₀ Value (µM) after 24h | Reference |
| GL261 | Glioblastoma | 260.6 | [10] |
| U87 | Glioblastoma | 733.3 | [10] |
| A172 | Glioblastoma | 960.9 | [10] |
| HA | Normal Astrocyte | 1710 | [10] |
Experimental Protocols
To investigate the role of this compound in autophagy, a combination of biochemical and imaging techniques is recommended. The following protocols provide a framework for these key experiments.
Protocol 1: Western Blot Analysis of Autophagy Markers
This protocol is used to quantify the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation, while p62 levels are inversely correlated with autophagic flux.
Materials:
-
This compound stock solution
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-phospho-Akt, Rabbit anti-Akt, Rabbit anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for desired time points (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling with Laemmli buffer. Separate proteins on a 12-15% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize protein levels to a loading control (e.g., β-actin).
Protocol 2: Monitoring Autophagic Flux with mRFP-GFP-LC3
This fluorescence microscopy-based assay is a powerful tool to distinguish between autophagy induction and blockage of autophagic flux.[10] The tandem fluorescent protein mRFP-GFP is fused to LC3. In non-acidic autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce, resulting in red puncta.
Materials:
-
Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid/adenovirus.
-
This compound stock solution
-
Culture medium, PBS, and glass-bottom dishes or coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Transfection/Transduction: Seed cells on glass-bottom dishes. Transfect or transduce with the mRFP-GFP-LC3 construct and allow for expression (typically 24-48 hours).
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., rapamycin for induction, bafilomycin A1 for blockage) and negative (vehicle) controls.
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Mount with a mounting medium containing DAPI.
-
-
Imaging:
-
Acquire images using a fluorescence microscope. Capture images in the GFP (green), mRFP (red), and DAPI (blue) channels.
-
Analyze the images by counting the number of yellow (GFP+/mRFP+, autophagosomes) and red (GFP-/mRFP+, autolysosomes) puncta per cell.
-
-
Interpretation:
-
Autophagy Induction: An increase in both yellow and red puncta.
-
Autophagic Flux Blockage: A significant increase in yellow puncta with little to no increase in red puncta.[10]
-
Protocol 3: Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
TEM is the gold standard for visualizing autophagic structures, providing unequivocal morphological evidence of autophagosomes and autolysosomes.[13][14] Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material.[14]
Materials:
-
This compound
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series for dehydration
-
Epoxy resin for embedding
-
Uranyl acetate and lead citrate for staining
-
Ultramicrotome and TEM
Procedure:
-
Cell Culture and Treatment: Grow cells in a culture dish and treat with this compound or vehicle control as previously described.
-
Fixation:
-
Carefully wash the cells with buffer and fix with the primary fixative for 1-2 hours at room temperature.
-
Gently scrape the cells, pellet them by centrifugation, and wash with buffer.
-
Post-fix the cell pellet with 1% osmium tetroxide for 1 hour on ice.
-
-
Dehydration and Embedding:
-
Wash the pellet with distilled water.
-
Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with epoxy resin and embed them in molds. Polymerize the resin in an oven at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) from the resin blocks using an ultramicrotome.
-
Collect the sections on copper grids.
-
Stain the sections with uranyl acetate followed by lead citrate to enhance contrast.
-
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Capture images of cells and identify autophagic structures based on their characteristic double membrane.
-
Quantify the number and area of autophagosomes/autolysosomes per cell profile to assess the effect of this compound.[13]
-
References
- 1. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Autophagy Modulation in Human Thyroid Cancer Cells following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome-lysosome Fusion in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Cancer Progression by Interacting with VPS4A to Inhibit Autophagosome‐lysosome Fusion in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 8. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound targets lysosomes to inhibit late autophagy and induces cell death through apoptosis and paraptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-suppresses-cancer-progression-by-interacting-with-vps4a-to-inhibit-autophagosome-lysosome-fusion-in-nsclc - Ask this paper | Bohrium [bohrium.com]
- 12. This compound targets lysosomes to inhibit late autophagy and induces cell death through apoptosis and paraptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine: A Promising Neuroprotective Agent for Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aloperine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Preclinical studies have demonstrated its potent neuroprotective effects, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by activating the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/AKT) signaling pathway. This activation triggers a cascade of downstream effects, including the reduction of oxidative stress, inflammation, and apoptosis in neuronal cells.[1][2][3]
Key Protective Pathways:
-
Anti-Oxidative Stress: this compound has been shown to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1][2]
-
Anti-Inflammatory: The compound effectively reduces the concentration of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2]
-
Anti-Apoptotic: this compound inhibits neuronal apoptosis by downregulating the expression of the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.[1][2]
-
Autophagy Regulation: In models of Parkinson's disease, this compound has been observed to modulate autophagy, a cellular process critical for the clearance of misfolded proteins.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in neurodegenerative disease models.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Control (I/R) Group | This compound-Treated Group | Fold Change/Percentage Improvement | Reference |
| Oxidative Stress Markers | ||||
| Reactive Oxygen Species (ROS) | Markedly Increased | Dose-dependently Decreased | Significant Reduction | [1][2] |
| Malondialdehyde (MDA) | Markedly Increased | Dose-dependently Decreased | Significant Reduction | [1][2] |
| Superoxide Dismutase (SOD) | Reduced | Dose-dependently Increased | Significant Increase | [1][2] |
| Catalase (CAT) | Reduced | Dose-dependently Increased | Significant Increase | [1][2] |
| Glutathione (GSH) | Reduced | Dose-dependently Increased | Significant Increase | [1][2] |
| Inflammatory Cytokines | ||||
| TNF-α | Markedly Increased | Notably Decreased | Significant Reduction | [1][2] |
| IL-1β | Markedly Increased | Notably Decreased | Significant Reduction | [1][2] |
| IL-6 | Markedly Increased | Notably Decreased | Significant Reduction | [1][2] |
| Apoptosis Markers | ||||
| Bax Expression | Upregulated | Downregulated | Significant Reduction | [1][2] |
| Bcl-2 Expression | Downregulated | Upregulated | Significant Increase | [1][2] |
| PI3K/AKT Pathway | ||||
| p-PI3K Expression | Markedly Reduced | Dose-dependently Restored | Significant Increase | [1][2] |
| p-AKT Expression | Markedly Reduced | Dose-dependently Restored | Significant Increase | [1][2] |
Table 2: In Vitro Efficacy of this compound in an Alzheimer's Disease Cellular Model (N2a/Swe.D9 Cells)
| Parameter | Control Group | This compound (50 µM) | This compound (100 µM) | Reference |
| Reactive Oxygen Species (ROS) Production | Increased | Reduced | Further Reduced | [4][5] |
| 4-hydroxy-2-nonenal (4-HNE) Levels | Increased | Reduced | Further Reduced | [4] |
| ATP Generation | Decreased | Elevated | Further Elevated | [4] |
| Mitochondrial Membrane Potential (MMP) | Decreased | Increased | Further Increased | [4] |
| Glutathione (GSH) Levels | Depleted | Ameliorated | Further Ameliorated | [5] |
| Glutathione Peroxidase (GPx) Activity | Depleted | Ameliorated | Further Ameliorated | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia-reperfusion injury to assess the neuroprotective effects of this compound.
1. Animal Preparation:
- Use adult male Sprague-Dawley rats (250-300g).
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Fast the rats overnight before surgery but allow access to water.
- Anesthetize the rats with an intraperitoneal injection of 40 mg/kg pentobarbital sodium.[1]
2. Surgical Procedure:
- Perform the reversible MCAO surgery using the intraluminal monofilament insertion technique.[1]
- Place the anesthetized rat in a supine position.
- Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA and the proximal end of the CCA.
- Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
- After 2 hours of occlusion, gently withdraw the filament to allow reperfusion.
- Suture the incision and allow the rat to recover.
3. This compound Administration:
- Prepare this compound in sterile saline.
- Administer this compound via intraperitoneal injection at desired doses (e.g., 20, 40, 80 mg/kg) 30 minutes before the MCAO procedure.[1]
4. Post-Operative Care and Assessment:
- Monitor the animals for recovery from anesthesia and any signs of distress.
- At 24 hours post-reperfusion, euthanize the animals for tissue collection and analysis.
- Assess neurological deficits using a standardized scoring system.
- Measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1]
- Collect brain tissue for histological analysis (H&E staining), TUNEL assay, and Western blotting.
Protocol 2: In Vitro Alzheimer's Disease Cellular Model
This protocol outlines the use of a cellular model to investigate this compound's effects on amyloid-beta-induced toxicity.
1. Cell Culture:
- Use mouse neuroblastoma N2a cells stably transfected with the Swedish mutant of amyloid precursor protein (N2a/Swe.D9).[4]
- Culture the cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO and dilute it in culture medium to the desired final concentrations (e.g., 50 µM and 100 µM).[5]
- Treat the N2a/Swe.D9 cells with this compound for 24 hours.
3. Assessment of Neuroprotection:
- Oxidative Stress:
- Measure intracellular ROS production using the DCFH-DA assay.[6]
- Determine lipid peroxidation by measuring 4-HNE levels via immunofluorescence.[6]
- Quantify GSH levels and GPx activity using commercially available kits.[5]
- Mitochondrial Function:
- Measure ATP levels using a luciferin-luciferase-based assay.[4]
- Assess mitochondrial membrane potential (MMP) using a fluorescent probe like JC-1.[4]
- Apoptosis:
- Perform a TUNEL assay to detect DNA fragmentation.
- Conduct Western blot analysis for Bax and Bcl-2 expression.
Protocol 3: Western Blot for PI3K/AKT Pathway
This protocol details the procedure for analyzing the activation of the PI3K/AKT pathway in response to this compound treatment.
1. Protein Extraction:
- Lyse brain tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
- Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., β-actin).
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for the in vivo MCAO model.
Caption: Workflow for the in vitro Alzheimer's disease model.
References
- 1. This compound protects against cerebral ischemia/reperfusion injury via activating the PI3K/AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against cerebral ischemia/reperfusion injury via activating the PI3K/AKT signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against cerebral ischemia/reperfusion injury v...: Ingenta Connect [ingentaconnect.com]
- 4. Neuro-protective effects of this compound in an Alzheimer's disease cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Aloperine Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of Aloperine. This compound is a quinolizidine alkaloid extracted from plants like Sophora alopecuroides L., known for its anti-inflammatory, antiviral, and anti-tumor properties.[1][2][3] A significant challenge in its experimental use is its poor solubility in aqueous solutions, which can impact bioavailability and experimental consistency.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the known solubility limits of this compound?
A1: this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF), but has limited solubility in aqueous buffers.[4][5] The known solubility values are summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| Water | 4 mg/mL | Insufficient Data |
| DMSO | 46 mg/mL | 197.96 mM |
| Ethanol | 46 mg/mL | Insufficient Data |
| (Data sourced from Selleck Chemicals[1]) |
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: this compound precipitation in aqueous solutions is a common issue stemming from its low water solubility.[4] This can be caused by several factors including:
-
Concentration: Exceeding the 4 mg/mL solubility limit in water.[1]
-
pH: The pH of your buffer may not be optimal for keeping the alkaloid protonated and in solution.
-
Solvent Shock: Adding a concentrated stock of this compound (e.g., in DMSO) to an aqueous buffer too quickly can cause it to crash out of solution.
-
Temperature: Changes in temperature can affect solubility.
-
Buffer Composition: Interactions with salts or other components in your buffer could reduce solubility.
Q3: What are the primary methods for enhancing the solubility of poorly soluble drugs like this compound?
A3: Several techniques are used to enhance the solubility of poorly soluble drugs.[6] The most common and accessible methods for a research setting include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[7][8] Other advanced methods include particle size reduction (micronization), solid dispersions, and the use of surfactants.[6][7]
Troubleshooting Guide: Improving this compound Dissolution
This guide provides a logical workflow and detailed protocols for addressing solubility challenges with this compound in your experiments.
Caption: Logical workflow for dissolving this compound and troubleshooting.
Issue: this compound fails to dissolve or precipitates upon dilution in an aqueous buffer.
Solution 1: pH Adjustment
Principle: As a quinolizidine alkaloid, this compound is a weakly basic compound. Adjusting the pH of the aqueous solution to a more acidic range (e.g., pH 4-6) can protonate the nitrogen atoms in its structure, forming a more water-soluble salt.[9][10] This is a simple and effective initial step for improving solubility.[]
Experimental Protocol: pH Adjustment
-
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., PBS, Tris)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Add the desired volume of your aqueous buffer to a beaker.
-
While stirring, slowly add the this compound powder to the buffer.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Add 0.1 M HCl dropwise to the suspension. Observe for dissolution as the pH decreases.
-
Continue adding acid until the this compound is fully dissolved. Note the final pH.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). If needed, you can carefully back-titrate with 0.1 M NaOH, but be aware that precipitation may re-occur as the pH increases.
-
Solution 2: Using Cosolvents
Principle: Cosolvency involves using a water-miscible organic solvent to reduce the polarity of the aqueous solution, thereby increasing the solubility of a hydrophobic solute.[12][13] The cosolvent works by reducing the interfacial tension between the water and the non-polar drug molecule.[13][14] Common pharmaceutically accepted cosolvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][15]
Experimental Protocol: Cosolvency
-
Materials:
-
This compound powder
-
Cosolvent (e.g., Ethanol, PEG 300, Propylene Glycol)
-
Surfactant (optional, e.g., Tween-80)
-
Aqueous buffer (e.g., ddH₂O, PBS)
-
Vortex mixer
-
-
Procedure (Example Formulation): This protocol is adapted from a standard method for preparing a stock solution for in vivo or in vitro use.[1]
-
First, dissolve this compound in a minimal amount of a strong organic solvent like DMSO to create a high-concentration primary stock (e.g., 46 mg/mL).[1]
-
To prepare a 1 mL working solution, take a calculated volume of the primary stock.
-
Add the primary stock to a water-miscible cosolvent like PEG 300. For example, add 50 µL of a 46 mg/mL DMSO stock to 400 µL of PEG 300.[1]
-
Mix thoroughly until the solution is clear.
-
(Optional) Add a surfactant like Tween-80 to improve stability and wettability. For example, add 50 µL of Tween-80.[1]
-
Slowly add the aqueous buffer (e.g., ddH₂O) to the mixture while vortexing to reach the final volume (e.g., add 500 µL of ddH₂O for a final volume of 1 mL).[1]
-
Use the final solution immediately for best results.[1] The final concentration of the organic solvent should be kept low (typically <1% for cell culture) to avoid toxicity.
-
| Cosolvent System Component | Example Volume | Purpose |
| This compound in DMSO (46 mg/mL) | 50 µL | Primary Stock |
| PEG 300 | 400 µL | Cosolvent |
| Tween-80 | 50 µL | Surfactant/Stabilizer |
| ddH₂O | 500 µL | Aqueous Vehicle |
Solution 3: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[16][17] They can encapsulate poorly soluble drug molecules, like this compound, into their cavity, forming an "inclusion complex."[6][18] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule.[16][19]
Experimental Protocol: Kneading Method for Complexation
-
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol solution (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
-
-
Procedure:
-
Place a 1:1 molar ratio of this compound and cyclodextrin into a mortar.
-
Add a small amount of the water-ethanol solution to the powder mixture to form a paste.
-
Knead the paste thoroughly with the pestle for 30-45 minutes.
-
Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting dry powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
Test the solubility of the complex in your desired aqueous buffer.
-
This compound-Related Signaling Pathways
This compound has been shown to exert its therapeutic effects, particularly in cancer, by modulating key cellular signaling pathways.[2][20] Understanding these pathways can provide context for its mechanism of action in your experiments. This compound has been reported to inhibit the PI3K/Akt and Ras/Erk signaling pathways.[4][5]
Caption: this compound inhibits the PI3K/Akt pathway to suppress cell survival.
Caption: this compound blocks the Ras/Erk pathway to inhibit cell proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. humapub.com [humapub.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Aloperine stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of aloperine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound for cell culture experiments?
A1: this compound is sparingly soluble in aqueous buffers but can be dissolved in organic solvents like ethanol and dimethylformamide (DMF).[1] For cell culture applications, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] One study reports dissolving this compound in phosphate-buffered saline (PBS) at a concentration of 20 mM and storing it at 4°C.[3] Purified this compound powder can be stably stored at 4°C, protected from moisture and sunlight.[1]
Q2: What is the recommended working concentration of this compound for in vitro studies?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. IC50 values have been reported to range from 0.04 mM to 1.36 mM in various cancer cell lines, including leukemia, esophageal, lung, and hepatocellular carcinoma cells.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How stable is this compound in cell culture media during a typical experiment?
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate multiple signaling pathways, often in a cell-type-dependent manner. Key pathways include the inhibition of PI3K/Akt and Ras/Erk signaling, which can lead to apoptosis.[1][4] It has also been reported to suppress the mTOR/p70S6K/4E-BP1 pathway.[1][4] In some contexts, it can activate the PI3K/Akt pathway, suggesting its effects are context-dependent.[1] this compound is also known to modulate the NF-κB and Nrf2 pathways.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound treatment. | 1. Degradation of this compound: this compound may not be stable in your specific cell culture medium over the duration of the experiment. 2. Incorrect concentration: The concentration used may be too low for your cell line. 3. Cell line resistance: The target cells may be resistant to the effects of this compound. | 1. Prepare fresh this compound solutions for each experiment. Consider performing a stability test as described in the "Experimental Protocols" section. 2. Perform a dose-response curve to identify the optimal working concentration. 3. Review the literature for the effects of this compound on your specific cell line or a similar one. Consider using a positive control to ensure your assay is working correctly. |
| Precipitation of this compound in the cell culture medium. | 1. Low solubility: this compound has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) may be too low to keep it in solution. 2. Interaction with media components: Components of the serum or media may be causing precipitation. | 1. Ensure the final concentration of the solvent in the media does not exceed a level that is non-toxic to your cells (typically <0.5% for DMSO). Prepare intermediate dilutions if necessary. 2. Try preparing the final dilution in pre-warmed media and adding it to the cells immediately. Observe for precipitation under the microscope. |
| Observed cytotoxicity is higher than expected. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Cell line sensitivity: Your cell line may be particularly sensitive to this compound. | 1. Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in your experiments to assess solvent toxicity. 2. Perform a thorough dose-response and time-course experiment to determine the optimal non-toxic concentration range. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture conditions.
1. Materials:
- This compound stock solution (e.g., in DMSO)
- Your specific cell culture medium (e.g., DMEM with 10% FBS)
- 37°C incubator with 5% CO2
- HPLC or LC-MS system
- 1.5 mL microcentrifuge tubes
2. Procedure:
- Time Point 0 (T0):
- Prepare a solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments.
- Immediately take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your T0 reference sample.
- Incubation:
- Place the remaining this compound-containing medium in a sterile tube and incubate it at 37°C in a 5% CO2 incubator.
- Time Points (e.g., 24h, 48h, 72h):
- At each desired time point (e.g., 24, 48, and 72 hours), take an aliquot of the incubated solution and store it at -80°C.
- Sample Analysis:
- Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
- Data Analysis:
- Compare the concentration of this compound at each time point to the T0 sample. A significant decrease in concentration over time indicates instability.
3. Data Presentation:
| Time Point | This compound Concentration (µM) | % Remaining |
| 0 h | [Insert T0 concentration] | 100% |
| 24 h | [Insert T24 concentration] | [Calculate %] |
| 48 h | [Insert T48 concentration] | [Calculate %] |
| 72 h | [Insert T72 concentration] | [Calculate %] |
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound's inhibitory effects on key signaling pathways.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability in media.
References
- 1. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 5. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloperine Cytotoxicity Assay Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for cytotoxicity assays involving Aloperine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a quinolizidine alkaloid extracted from the plant Sophora alopecuroides. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and potent anti-tumor effects.[1] In cancer cells, this compound has been shown to induce cytotoxicity through several mechanisms:
-
Apoptosis Induction: this compound can trigger programmed cell death by activating both intrinsic and extrinsic apoptosis pathways.[2][3] This involves modulating the expression of key apoptosis-related proteins such as Bax, Bcl-2, and caspases.[2][3]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases, primarily G1 or G2/M, depending on the cancer cell type.[2][3]
-
Autophagy Modulation: this compound can also induce autophagy, a cellular process of self-degradation, which can lead to cell death in some cancer contexts.[2][3]
-
Inhibition of Signaling Pathways: It has been found to inhibit critical cancer-promoting signaling pathways such as PI3K/Akt/mTOR and Ras/Erk.[2][4]
Q2: How should I prepare this compound for my cytotoxicity experiments?
Proper preparation of this compound is critical for obtaining accurate and reproducible results. This compound is soluble in organic solvents like DMSO and ethanol but has poor solubility in aqueous buffers.[2]
-
Stock Solution: It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[4] For example, a stock solution of 10-20 mM in DMSO can be prepared.
-
Working Solution: The stock solution should then be serially diluted in your complete cell culture medium to the desired final concentrations for your experiment. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Storage: this compound powder can be stably stored at 4°C, protected from moisture and sunlight.[2] The stock solution in DMSO should be stored at -20°C and is stable for at least 4 years.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q3: What are some typical IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the duration of treatment. Below is a summary of reported IC50 values.
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HL-60 | Leukemia | 72 | 40[7] |
| U937 | Leukemia | Not Specified | 270[7] |
| K562 | Leukemia | Not Specified | 360[7] |
| HCT116 | Colon Cancer | Not Specified | Not specified, but potent effects observed[8] |
| SW480 | Colorectal Cancer | 24 | ~800[8] |
| HT29 | Colorectal Cancer | 24 | ~800[8] |
| PC3 | Prostate Cancer | 72 | ~100-200[9][10] |
| DU145 | Prostate Cancer | 72 | ~100-200[9][10] |
| LNCaP | Prostate Cancer | 72 | ~100-200[9][10] |
| A549 | Non-small-cell lung cancer | 72 | ~600[11] |
| H1299 | Non-small-cell lung cancer | 72 | ~800[11] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or not reproducible results | This compound precipitation: Due to its low aqueous solubility, this compound may precipitate when diluted in culture medium. | - Ensure the stock solution in DMSO is fully dissolved before diluting in medium.- Prepare fresh working solutions for each experiment.- Visually inspect the medium for any signs of precipitation after adding this compound. |
| Inaccurate pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tip sizes.- Prepare intermediate dilutions to avoid pipetting very small volumes. | |
| Cell seeding variability: Uneven cell distribution in the microplate wells. | - Ensure a homogenous single-cell suspension before seeding.- Mix the cell suspension gently between seeding groups of wells. | |
| Higher than expected cell viability (low cytotoxicity) | Sub-optimal treatment conditions: Incubation time may be too short, or the concentration range may be too low for the specific cell line. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.- Broaden the concentration range of this compound in your pilot experiments. |
| Cell line resistance: The cell line being used may be inherently resistant to this compound's cytotoxic effects. | - Refer to published data for expected sensitivity of your cell line.- Consider using a different, more sensitive cell line as a positive control. | |
| Lower than expected cell viability (high cytotoxicity in controls) | Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | - Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).- Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental design. |
| High background in MTT/XTT assays | Chemical interference: this compound, as a natural compound, might directly reduce the tetrazolium salt (MTT, XTT), leading to a false positive signal. | - Run a cell-free control where this compound is added to the culture medium and the MTT/XTT reagent. If there is a color change, it indicates direct reduction.- If interference is confirmed, consider using an alternative cytotoxicity assay that does not rely on tetrazolium reduction, such as the LDH release assay or a dye-based method. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
After the incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induces apoptosis through both extrinsic and intrinsic pathways.
Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway.
Caption: A typical experimental workflow for assessing this compound's cytotoxicity.
References
- 1. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. This compound Inhibits Proliferation and Promotes Apoptosis in Colorectal Cancer Cells by Regulating the circNSUN2/miR-296-5p/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Normalizing Western Blot Data with Aloperine Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for normalizing western blot data in experiments involving aloperine treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which signaling pathways does it affect?
A1: this compound is a quinolizidine alkaloid isolated from the plant Sophora alopecuroides. It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3] this compound has been shown to modulate several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: this compound often inhibits this pathway, which is crucial for cell survival and proliferation.[2][4][5]
-
NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation.
-
Nrf2/HO-1 Pathway: In some contexts, this compound can activate this pathway, which is involved in the antioxidant response.
-
STAT3 Pathway: this compound has been observed to inhibit STAT3, a protein involved in cell growth and apoptosis.
Q2: Why is normalization of western blot data particularly challenging with this compound treatment?
A2: Normalization is challenging because this compound, like many drug treatments, can alter the expression of commonly used housekeeping proteins (HKPs) such as GAPDH, β-actin, and β-tubulin.[6][7][8] Relying on a housekeeping protein whose expression is affected by the experimental conditions will lead to inaccurate quantification of the target protein.[6][7][8] Therefore, it is crucial to validate the stability of any chosen housekeeping protein under the specific experimental conditions of this compound treatment.
Q3: What are the recommended normalization strategies for western blotting with this compound treatment?
A3: Given the potential for this compound to alter housekeeping protein expression, Total Protein Normalization (TPN) is the recommended strategy.[9][10][11] TPN uses the total amount of protein in each lane as the loading control, which is less likely to be affected by the specific action of this compound.[9][10][11] This can be achieved by staining the membrane with a total protein stain like Ponceau S or using stain-free gel technology.[11] If using a housekeeping protein is necessary, its expression stability must be rigorously validated for the specific cell type and this compound concentration used.[6][8][12][13]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected housekeeping protein levels.
-
Possible Cause: this compound treatment may be altering the expression of your chosen housekeeping protein.
-
Solution:
-
Validate your housekeeping protein: Perform a dose-response experiment with this compound and probe for your housekeeping protein to see if its levels change.
-
Switch to Total Protein Normalization (TPN): Use a total protein stain (e.g., Ponceau S) to normalize your data. This method is generally more reliable when using drug treatments.[9][10][11]
-
Try a different housekeeping protein: If TPN is not an option, test a different housekeeping protein from a different functional class (e.g., if you were using a cytoskeletal protein like β-actin, try a metabolic enzyme like GAPDH). However, validation is still essential.[6][8][12][13]
-
Problem 2: High background on the western blot membrane.
-
Possible Cause:
-
Insufficient blocking.
-
Primary or secondary antibody concentration is too high.
-
Inadequate washing.
-
-
Solution:
-
Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to bovine serum albumin (BSA) or vice versa).
-
Titrate your antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Increase washing stringency: Increase the number and duration of your washes with TBST.
-
Problem 3: Weak or no signal for the target protein.
-
Possible Cause:
-
Low abundance of the target protein.
-
Inefficient antibody binding.
-
Poor protein transfer.
-
-
Solution:
-
Increase protein load: Load a higher concentration of your protein lysate.
-
Optimize antibody incubation: Increase the incubation time with the primary antibody (e.g., overnight at 4°C) or try a different antibody known to be effective for western blotting.
-
Check transfer efficiency: After transfer, stain the gel with Coomassie blue to ensure the proteins have transferred out of the gel. You can also stain the membrane with Ponceau S to visualize the transferred proteins.
-
Data Presentation
Quantitative data from western blot experiments should be presented in a clear and organized manner to allow for easy comparison between different treatment groups.
Table 1: Effect of this compound on Protein Expression in the PI3K/Akt Pathway
| Target Protein | This compound Concentration (µM) | Fold Change (vs. Control) | p-value |
| p-Akt | 10 | 0.62 | <0.05 |
| 20 | 0.35 | <0.01 | |
| 40 | 0.18 | <0.001 | |
| Akt | 10 | 0.98 | >0.05 |
| 20 | 1.02 | >0.05 | |
| 40 | 0.95 | >0.05 | |
| p-mTOR | 10 | 0.71 | <0.05 |
| 20 | 0.49 | <0.01 | |
| 40 | 0.26 | <0.001 | |
| mTOR | 10 | 1.05 | >0.05 |
| 20 | 0.99 | >0.05 | |
| 40 | 1.01 | >0.05 |
Table 2: Effect of this compound on NF-κB and Apoptosis-Related Proteins
| Target Protein | This compound Concentration (µM) | Fold Change (vs. Control) | p-value |
| p-NF-κB p65 | 10 | 0.75 | <0.05 |
| 20 | 0.51 | <0.01 | |
| 40 | 0.33 | <0.001 | |
| NF-κB p65 | 10 | 0.96 | >0.05 |
| 20 | 1.03 | >0.05 | |
| 40 | 0.97 | >0.05 | |
| Cleaved Caspase-3 | 10 | 1.8 | <0.05 |
| 20 | 2.5 | <0.01 | |
| 40 | 3.7 | <0.001 | |
| Bcl-2 | 10 | 0.82 | <0.05 |
| 20 | 0.65 | <0.01 | |
| 40 | 0.48 | <0.001 | |
| Bax | 10 | 1.5 | <0.05 |
| 20 | 2.1 | <0.01 | |
| 40 | 2.9 | <0.001 |
Experimental Protocols
Detailed Western Blot Protocol for this compound Treatment Experiments
-
Cell Lysis:
-
After treating cells with the desired concentrations of this compound for the specified duration, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Normalization:
-
Total Protein Normalization (Recommended): Quantify the total protein in each lane from the Ponceau S stain or stain-free gel image and use this to normalize the target protein signal.
-
Housekeeping Protein Normalization (with validation): Strip the membrane and re-probe with a validated housekeeping protein antibody. Normalize the target protein signal to the housekeeping protein signal.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways modulated by this compound treatment.
Caption: Recommended western blot workflow with total protein normalization.
Caption: Decision workflow for western blot normalization strategy.
References
- 1. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. licorbio.com [licorbio.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bio-rad.com [bio-rad.com]
- 13. licorbio.com [licorbio.com]
- 14. Differential expression profiles of long noncoding RNAs and mRNAs in human bone marrow mesenchymal stem cells after exposure to a high dosage of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Aloperine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloperine in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a quinolizidine alkaloid, exerts its anti-cancer effects through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) and causes cell cycle arrest, often at the G1/S or G2/M phase, depending on the cancer cell type. It can also inhibit the migration and invasion of cancer cells. A key mechanism is its role as a late-stage autophagy inhibitor; it interacts with VPS4A to prevent the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux leads to an accumulation of reactive oxygen species (ROS), which further contributes to apoptosis. This compound is also known to modulate several signaling pathways, including the PI3K/Akt, Ras/Erk, and mTOR pathways.
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While direct studies on acquired resistance to this compound are limited, potential mechanisms can be inferred from its known actions and general principles of drug resistance in cancer:
-
Upregulation of Pro-survival Autophagy: Since this compound inhibits late-stage autophagy, cancer cells might adapt by upregulating earlier stages of autophagy or alternative cell survival pathways to counteract the induced stress. Upregulation of autophagy is a known mechanism of resistance to various cancer therapies.
-
Alterations in Apoptotic Pathways: Cancer cells could develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby overcoming this compound-induced apoptosis.
-
Metabolic Reprogramming: Cancer cells might alter their metabolic pathways to survive the stress induced by this compound. For instance, they could find alternative ways to manage oxidative stress or regulate key metabolites.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, is a common mechanism of multidrug resistance that could potentially reduce the intracellular concentration of this compound.
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
Yes, this compound has been shown to reverse resistance to other chemotherapeutic agents. For example, it can re-sensitize cisplatin-resistant colorectal cancer cells to cisplatin by suppressing the HIF-1α/ERK signaling pathway. This suggests that this compound may be a valuable component of combination therapies to tackle chemoresistance.
Q4: Are there known synergistic combinations with this compound?
Yes, several studies have demonstrated the synergistic anti-cancer effects of this compound when combined with other treatments:
-
Targeted Gene Therapy: In non-small cell lung cancer (NSCLC), combining this compound with an adenoviral vector expressing p14ARF/p53 (Adbic) resulted in synergistic anti-proliferative effects, increased apoptosis, and G1 phase cell cycle arrest.
-
Chemotherapy: In cholangiocarcinoma cells, this compound showed synergistic effects with 5-fluorouracil (5FU), AGI-5198, and olaparib.
-
Targeted Therapy: The combination of this compound with other targeted agents has shown promise in preclinical studies.
These combinations may allow for lower, less toxic doses of each agent while achieving a potent anti-cancer effect, potentially mitigating the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound Monotherapy
Symptoms:
-
The IC50 value of this compound in your cancer cell line has significantly increased compared to initial experiments.
-
You observe a reduction in the percentage of apoptotic cells or a less pronounced cell cycle arrest after this compound treatment.
-
Western blot analysis shows a diminished effect of this compound on key signaling pathway proteins (e.g., p-Akt, p-ERK).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve (e.g., using an MTT assay) to quantify the change in IC50. Compare with the parental, non-resistant cell line. 2. Investigate Autophagy: Assess autophagic flux in resistant versus parental cells. Increased autophagic activity in resistant cells could be a compensatory mechanism. Consider co-treatment with an early-stage autophagy inhibitor. 3. Analyze Apoptotic Markers: Use Western blotting to check for changes in the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases. 4. Consider Combination Therapy: Based on preclinical data, combine this compound with other agents. For example, in NSCLC models, a combination with a p53-expressing adenoviral vector has shown synergy. In colorectal cancer models, combining it with cisplatin could be effective. |
| Cell Line Instability or Contamination | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. Use a PCR-based mycoplasma detection kit. 3. Use Early Passage Cells: Thaw a fresh, early-passage vial of the cell line for your experiments. |
| Experimental Variability | 1. Reagent Quality: Ensure the this compound stock solution is fresh and has been stored correctly. 2. Standardize Protocols: Maintain consistent cell seeding densities, treatment durations, and assay conditions. |
Issue 2: Inconsistent Results in Combination Therapy Studies
Symptoms:
-
You are not observing the expected synergistic effect when combining this compound with another anti-cancer agent.
-
The combination index (CI) values are inconsistent across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing Ratios | 1. Determine IC50 of Each Drug: First, establish the IC50 for each drug individually in your specific cell line. 2. Design a Combination Matrix: Test a range of concentrations for both drugs, both above and below their respective IC50 values, in a matrix format. 3. Calculate Combination Index (CI): Use software like CompuSyn to calculate CI values from your combination matrix data. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| Incorrect Timing of Drug Addition | 1. Simultaneous Addition: Start by adding both drugs at the same time. 2. Sequential Addition: If synergy is not observed, consider a sequential dosing schedule. Pre-treatment with one drug may sensitize the cells to the second drug. For example, pre-treating with this compound for 24 hours before adding a second agent might enhance its efficacy. |
| Cell Line Specific Effects | The synergistic relationship may be cell-line dependent. The mechanisms driving the synergy (e.g., suppression of a specific resistance pathway) might not be active in your chosen cell line. Consider testing the combination in a different, relevant cancer cell line. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 40 | |
| U937 | Leukemia | 270 | |
| K562 | Leukemia | 360 | |
| EC109 | Esophageal Cancer | 1110 | |
| A549 | Lung Cancer | 1180 | |
| HepG2 | Hepatocellular Carcinoma | 1360 | |
| PC3 | Prostate Cancer | ~200 | |
| DU145 | Prostate Cancer | ~200 | |
| LNCaP | Prostate Cancer | ~100 |
Table 2: Synergistic Effects of this compound in Combination with Other Agents
| Cancer Type | Combination Agents | Effect | Key Pathway | Reference |
| Non-Small Cell Lung Cancer | Adenoviral vector (p14ARF/p53) | Synergistic anti-proliferative effect, increased apoptosis | p53/p21 | |
| Colorectal Cancer | Cisplatin (in cisplatin-resistant cells) | Reversal of cisplatin resistance | HIF-1α/ERK | |
| Cholangiocarcinoma | 5-Fluorouracil, AGI-5198, Olaparib | Synergistic anti-cancer effect | Metabolic regulation |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500, 1000 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Analysis (Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells after this compound treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for determining synergistic effects.
Caption: this compound's effect on the HIF-1α/ERK pathway.
Caption: Hypothesized resistance mechanisms to this compound.
Best practices for long-term storage of Aloperine
Technical Support Center: Aloperine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound powder?
For long-term stability, solid this compound, a white to yellowish crystalline powder, should be stored at either 4°C or -20°C.[1] At -20°C, this compound powder has been shown to be stable for at least three to four years.
Q2: How should I protect solid this compound from degradation during storage?
This compound is sensitive to moisture and sunlight.[1] Therefore, it is crucial to store the solid powder in a tightly sealed container in a dark and dry environment.
Q3: What are the best practices for storing this compound in solution?
The stability of this compound in solution depends on the solvent and storage temperature. Stock solutions of this compound in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol can be stored at -80°C for up to one year, or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] However, it has poor solubility in aqueous buffers.[1]
Q5: My this compound solution appears to have precipitated after storage. What should I do?
Precipitation can occur if the solubility limit is exceeded or if the solution has been stored at a low temperature. Gently warm the solution and vortex to redissolve the compound. If precipitation persists, it may indicate degradation, and it is advisable to prepare a fresh solution.
Q6: I received a shipment of this compound at room temperature. Is it still viable?
Yes. This compound is typically shipped at room temperature for short durations, and this should not affect its stability. Upon receipt, it is important to transfer it to the recommended long-term storage conditions (-20°C) for optimal preservation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that this compound has been stored according to the recommended conditions (see table below). 2. Prepare fresh stock solutions from solid this compound. 3. Perform a stability check of your this compound stock using one of the HPLC methods detailed in the Experimental Protocols section. |
| Change in physical appearance of solid this compound (e.g., color change, clumping) | Exposure to light or moisture. | Discard the product as it may be degraded. Ensure future storage is in a dark, dry, and tightly sealed container. |
| Reduced potency in biological assays | Degradation of the active compound. | Prepare fresh dilutions from a recently prepared stock solution. If the issue persists, use a new vial of solid this compound to prepare a fresh stock solution. Consider aliquoting stock solutions to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the recommended long-term storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | 4°C | Not specified, but stable | Protect from moisture and sunlight.[1] |
| Solid Powder | -20°C | ≥ 4 years | |
| Stock Solution (in organic solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in organic solvent) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity and stability of this compound.
-
Column: ODS (Octadecyl silane)
-
Mobile Phase: Methanol-water-triethylamine (3:97:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the test sample (e.g., a stored solution of this compound) under the same conditions.
-
Compare the peak area of the test sample to the standard to quantify the amount of this compound remaining. The appearance of additional peaks may indicate the presence of degradation products.
-
Protocol 2: Alternative HPLC Method for this compound Quantification
-
Column: Diamonsil C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase: Acetonitrile-anhydrous ethanol-3% aqueous phosphoric acid (90:9:1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm
-
Procedure:
-
Follow the same general procedure as in Protocol 1 to prepare and analyze standard and test solutions.
-
This method provides an alternative separation chemistry that may be useful for resolving this compound from specific degradation products or formulation excipients.
-
Mandatory Visualization
Caption: Factors influencing this compound stability and assessment workflow.
References
Validation & Comparative
Validating the Molecular Targets of Aloperine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aloperine's performance against other known inhibitors targeting key signaling pathways implicated in cancer and other diseases. The information presented is supported by experimental data from peer-reviewed studies, offering an objective analysis for researchers investigating the therapeutic potential of this compound.
Overview of this compound's Molecular Targets
This compound, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer effects.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary molecular targets and pathways affected by this compound include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt and its downstream effector mTOR, leading to decreased cell viability and induction of apoptosis in various cancer cell lines.[1][4][5]
-
Ras/Erk Signaling Pathway: The Ras/Raf/MEK/Erk pathway is a key cascade that regulates cell proliferation and differentiation. This compound has been observed to suppress this pathway by downregulating the expression of Ras and inhibiting the phosphorylation of Raf and Erk.[2][6][7]
-
Bcl-2 Family Proteins: Bcl-2 is a key anti-apoptotic protein. This compound has been identified as a potential inhibitor of Bcl-2, downregulating its expression and thereby promoting apoptosis in cancer cells.[8][9][10]
-
NF-κB Signaling Pathway: This pathway is a critical regulator of inflammatory responses and cell survival. While direct inhibition is less extensively documented, this compound's anti-inflammatory effects suggest a modulatory role on NF-κB activity.
Comparative Performance Analysis
To provide a clear perspective on this compound's efficacy, this section presents a quantitative comparison of its inhibitory activity with that of other well-established inhibitors targeting the same signaling pathways. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
PI3K/Akt Pathway Inhibitors: this compound vs. Alpelisib
Alpelisib (BYL719) is an FDA-approved selective inhibitor of the PI3Kα isoform, a key component of the PI3K/Akt pathway.[11][12][13]
| Compound | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | H1299 (Non-small-cell lung) | ~0.8 mM (72h) | [4] |
| A549 (Non-small-cell lung) | ~0.6 mM (72h) | [4] | |
| RBE (Cholangiocarcinoma) | ~0.38 mM | [14] | |
| HCCC-9810 (Cholangiocarcinoma) | ~0.65 mM | [14] | |
| PC3 (Prostate) | >200 µM (72h) | [15] | |
| DU145 (Prostate) | >200 µM (72h) | [15] | |
| LNCaP (Prostate) | ~100-200 µM (72h) | [15] | |
| Alpelisib | Breast cancer cell lines (PIK3CA mutant) | 5 nM | [11] |
| ER+/PIK3CA mutant breast cancer cells | Increased >10-fold with FGFR1 amplification | [16] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, cell lines, and treatment durations.
Ras/Erk Pathway Inhibitors: this compound vs. Trametinib
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the Ras/Erk pathway, approved for the treatment of melanoma.[17][18][19][20]
| Compound | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | MCF-7 (Breast) | ~0.1-0.4 mM (dose-dependent inhibition) | [6] |
| MDA-MB-231 (Breast) | ~0.1-0.4 mM (dose-dependent inhibition) | [6] | |
| Trametinib | BRAF V600E mutant melanoma cell lines | 1.0–2.5 nM | [18] |
| BRAF mutant melanoma cell lines | 0.3–0.85 nM | [17] | |
| NRAS mutant melanoma cell lines | 0.36–0.63 nM | [17] | |
| BRAF/NRAS wild-type melanoma | 2.54 nM (mean) | [21] |
Bcl-2 Inhibitors: this compound vs. Venetoclax
Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-2, approved for treating certain types of leukemia and lymphoma.[22][23][24][25][26]
| Compound | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | HL-60 (Leukemia) | 0.04 mM | [27] |
| U937 (Leukemia) | 0.27 mM | [27] | |
| K562 (Leukemia) | 0.36 mM | [27] | |
| Venetoclax | OCI-Ly1 (Lymphoma) | 60 nM | [25] |
| ML-2 (AML) | 100 nM | [25] | |
| MOLM-13 (AML) | 200 nM | [25] | |
| OCI-AML3 (AML) | 600 nM | [25] | |
| SKM-1 (AML) | 1 µM | [25] | |
| HL-60 (AML) | 1.6 µM | [25] |
NF-κB Pathway Modulators: this compound vs. Bortezomib
Bortezomib is a proteasome inhibitor that indirectly affects the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. It is used in the treatment of multiple myeloma and mantle cell lymphoma.[28][29][30][31][32]
| Compound | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | (Data not available) | (Data not available) | |
| Bortezomib | SKBR3 (Breast) | 4 nM | [29] |
| MDA-MB-468 (Breast) | 4 nM | [29] | |
| MDA-MB-231 (Breast) | 6 nM | [29] | |
| Jurkat (T-ALL) | 12 nM | [28] | |
| MOLT4 (T-ALL) | 4 nM | [28] | |
| CEM (T-ALL) | 4 nM | [28] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the molecular targets of this compound.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cells (e.g., A549, H1299, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0, 0.2, 0.4, 0.8, 1.6 mM) for 24, 48, or 72 hours.[4]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This method quantifies the percentage of apoptotic cells following this compound treatment.[4][33][34][35][36]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of target proteins within the signaling pathways.[4][9][37]
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-Erk, Erk, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its validation.
Caption: this compound's multifaceted inhibitory action on key cellular signaling pathways.
Caption: Workflow for validating the molecular targets of this compound in vitro.
References
- 1. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits proliferation, migration and invasion and induces apoptosis by blocking the Ras signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of this compound as an anti-apoptotic Bcl2 protein inhibitor in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 20. Clinical activity of the MEK inhibitor trametinib in metastatic melanoma containing BRAF kinase fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Venetoclax, a BCL-2 Inhibitor, Enhances the Efficacy of Chemotherapeutic Agents in Wild-Type ABCG2-Overexpression-Mediated MDR Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug: Venetoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 27. selleckchem.com [selleckchem.com]
- 28. researchgate.net [researchgate.net]
- 29. ascopubs.org [ascopubs.org]
- 30. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 35. Apoptosis Protocols | USF Health [health.usf.edu]
- 36. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 37. This compound executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aloperine's Biological Activity and Potential Cross-Reactivity with Other Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aloperine, a quinolizidine alkaloid with a range of pharmacological properties, against other alkaloids. Due to a lack of direct experimental data on the cross-reactivity of this compound across a broad spectrum of alkaloids, this document focuses on comparing its known biological targets and effects on signaling pathways. This approach allows for an indirect assessment of potential cross-reactivity based on shared mechanisms of action. Additionally, detailed experimental protocols for assessing alkaloid cross-reactivity are provided to guide future research in this area.
This compound, isolated from the plant Sophora alopecuroides, has demonstrated significant anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3][4] Its therapeutic effects are attributed to its ability to modulate various signaling pathways, including PI3K/Akt, NF-κB, and Ras.[1][3][5] Understanding the potential for this compound to interact with targets of other alkaloids is crucial for drug development, particularly in predicting off-target effects and identifying opportunities for synergistic therapies.
Comparison of Biological Activities and Signaling Pathways
Table 1: Comparison of this compound's Biological Effects with Other Alkaloids
| Feature | This compound | Other Quinolizidine Alkaloids (e.g., Matrine, Sophoridine) | Other Alkaloid Classes (e.g., Berberine, Vincristine) |
| Primary Source | Sophora alopecuroides[1][2] | Sophora flavescens | Various plants (e.g., Coptis chinensis, Catharanthus roseus) |
| Known Targets | Nicotinic acetylcholine receptor[6], KCNQ5[5][7] | - | Microtubules (Vincristine), various receptors and enzymes (Berberine) |
| Affected Signaling Pathways | PI3K/Akt/mTOR[2], Ras/Erk[5], NF-κB[1][5][6], Nrf2[1] | PI3K/Akt, NF-κB (Matrine) | AMPK/mTOR, MEK-ERK, NF-κB (Berberine)[8] |
| Reported Biological Activities | Anti-inflammatory, anti-cancer, anti-viral, anti-bacterial[1][4][6] | Anti-inflammatory, anti-cancer, anti-fibrotic (Matrine) | Anti-diabetic, anti-cancer, anti-microbial (Berberine)[8], Anti-cancer (Vincristine) |
| Cytotoxicity | Potent cytotoxic activity against various cancer cell lines[6] | Cytotoxic activity reported | Varies depending on the alkaloid |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways.[1][4] The diagram below illustrates the key pathways influenced by this compound, which are central to cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3][5]
Figure 1. Key signaling pathways modulated by this compound.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound with other alkaloids, specific bioassays are required. The following protocols outline standard methodologies that can be adapted for this purpose.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This technique is used to determine the cross-reactivity of antibodies raised against this compound with other structurally related alkaloids.
Protocol:
-
Antigen Coating: Microtiter plates are coated with an this compound-protein conjugate (e.g., this compound-BSA).
-
Blocking: The remaining protein-binding sites in the wells are blocked using a blocking buffer (e.g., BSA in PBS).
-
Competitive Reaction: A fixed concentration of anti-aloperine antibody is pre-incubated with varying concentrations of this compound (as the standard) or other test alkaloids.
-
Incubation: The antibody-alkaloid mixtures are added to the coated and blocked microtiter plate wells and incubated.
-
Washing: The plate is washed to remove unbound antibodies and alkaloids.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader.
-
Data Analysis: The degree of color inhibition by the test alkaloids is compared to that of this compound to calculate the cross-reactivity percentage.
Radioligand Binding Assay
This assay directly measures the ability of this compound and other alkaloids to compete with a radiolabeled ligand for binding to a specific receptor or target protein.
Protocol:
-
Preparation of Target: A source of the target receptor is prepared (e.g., cell membrane preparations expressing the receptor of interest).
-
Reaction Mixture: The target preparation is incubated with a fixed concentration of a suitable radiolabeled ligand and varying concentrations of unlabeled this compound or test alkaloids.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., by rapid filtration).
-
Quantification: The amount of radioactivity bound to the target is measured using a scintillation counter.
-
Data Analysis: The concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated.
High-Resolution Cross-Reactive Array
A more advanced method for classifying alkaloids based on their interaction with a sensory array.
Protocol:
-
Array Generation: A cross-reactive array is created, for example, using DNA three-way junctions with a nitroindole analog introduced into a hydrophobic pocket.[9]
-
Analyte Interaction: The array is exposed to different alkaloids over a range of concentrations.
-
Signal Detection: The binding of the alkaloids to the array generates a pattern of signals (e.g., fluorescence changes).
-
Pattern Recognition: The signal patterns are analyzed using statistical methods to classify the alkaloids based on their structural motifs and binding properties.[9]
Proposed Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for a comprehensive assessment of this compound's cross-reactivity.
Figure 2. Proposed workflow for assessing this compound cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound with a wide range of other alkaloids is currently limited, a comparative analysis of their biological activities and effects on signaling pathways provides valuable insights into potential areas of overlap. This compound's modulation of key pathways such as PI3K/Akt and NF-κB, which are also targeted by other bioactive alkaloids, suggests a potential for cross-reactivity at the functional level. To establish a definitive cross-reactivity profile for this compound, further research utilizing the experimental protocols outlined in this guide is essential. Such studies will be instrumental in advancing the development of this compound as a safe and effective therapeutic agent.
References
- 1. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 6. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution cross-reactive array for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloperine vs. Standard Chemotherapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of Aloperine, a quinolizidine alkaloid, with standard chemotherapy drugs such as Doxorubicin, Cisplatin, and 5-Fluorouracil. The information presented is based on available preclinical data, with a focus on quantitative comparisons, experimental methodologies, and underlying signaling pathways.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the available comparative IC50 data for this compound and standard chemotherapy agents in various cancer cell lines.
| Cell Line | Drug | IC50 (mM) | Reference |
| Intrahepatic Cholangiocarcinoma | |||
| RBE | This compound | 0.3829 | [1] |
| 5-Fluorouracil | Not explicitly stated, but showed similar inhibitory activity to other standard drugs | [1] | |
| Cisplatin | Not explicitly stated, but showed similar inhibitory activity to other standard drugs | [1] | |
| Etoposide | Not explicitly stated, but showed similar inhibitory activity to other standard drugs | [1] | |
| Doxorubicin | Not explicitly stated, but showed similar inhibitory activity to other standard drugs | [1] | |
| HCCC-9810 | This compound | 0.6467 | [1] |
| 5-Fluorouracil | Not explicitly stated, but showed similar inhibitory activity to other standard drugs | [1] | |
| Cisplatin | Not explicitly stated, but showed similar inhibitory activity to other standard drugs | [1] | |
| Etoposide | Not explicitly stated, but showed similar inhibitory activity to other standard drugs | [1] | |
| Doxorubicin | Not explicitly stated, but showed similar inhibitory activity to other standard drugs | [1] | |
| Prostate Cancer | |||
| LNCaP | This compound | Not explicitly stated, but inhibited growth in a dose- and time-dependent manner | [1][2] |
| PC3 | This compound | Not explicitly stated, but inhibited growth in a dose- and time-dependent manner | [1][2] |
| DU145 | This compound | Not explicitly stated, but inhibited growth in a dose- and time-dependent manner | [1][2] |
| Colorectal Cancer | |||
| SW480 | This compound | Inhibited viability, with 0.8 mmol/L reducing viability to ~50% | [3][4] |
| HT29 | This compound | Inhibited viability, with 0.8 mmol/L reducing viability to ~50% | [3][4] |
| Breast Cancer | |||
| MCF-7 | This compound | Markedly inhibited proliferation in a dose-dependent manner | [5][6] |
| MDA-MB-231 | This compound | Markedly inhibited proliferation in a dose-dependent manner | [5][6] |
| Multiple Myeloma | |||
| U266 | This compound | IC50 ranged from 80 to 260 µM for various MM cell lines | [7] |
| MM.1S | This compound | IC50 ranged from 80 to 260 µM for various MM cell lines | [7] |
In Vivo Tumor Growth Inhibition
Direct comparative in vivo studies evaluating the tumor growth inhibition of this compound against standard chemotherapy drugs in xenograft models were not prominently available in the searched literature. Existing studies primarily focus on the effects of this compound as a standalone treatment or in combination therapies.[1][8] For instance, one study demonstrated that this compound significantly suppressed tumor growth in a prostate cancer xenograft model.[8] Another study showed a synergistic inhibitory effect on tumor growth when this compound was combined with TRAIL or bortezomib in a multiple myeloma xenograft model.[8]
While direct comparisons are lacking, the available data suggests this compound possesses in vivo anti-tumor activity that warrants further head-to-head comparative studies against standard chemotherapeutic agents.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines.[1][2][3][4][9][10][11][12] However, quantitative data directly comparing the percentage of apoptotic cells induced by this compound versus standard chemotherapy drugs in the same experimental setup is limited in the reviewed literature.
One study on colorectal cancer cells demonstrated that this compound treatment at concentrations of 0.2, 0.4, and 0.8 mmol/L significantly increased the number of apoptotic SW480 and HT29 cells, as measured by flow cytometry.[4][12] While this confirms this compound's pro-apoptotic activity, a direct comparison with the apoptotic rates induced by drugs like Cisplatin or Doxorubicin under the same conditions is not provided.
Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathways identified are the PI3K/Akt and Ras/Erk pathways.[2][10][13]
In contrast, standard chemotherapy drugs like Doxorubicin and Cisplatin have different primary mechanisms of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and determining IC50 values.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or the standard chemotherapy drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.[14][15][16][17]
Detailed Methodology:
-
Cell Treatment: Cancer cells are treated with this compound or a standard chemotherapy drug at a specific concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[14][15]
-
Staining: The cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[14][15][16]
-
Incubation: The stained cells are incubated in the dark at room temperature for approximately 15 minutes.[15][16]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis and necrosis induced by the treatment.[15]
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Detailed Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into different treatment groups, including a vehicle control group, an this compound group, and standard chemotherapy drug groups. The drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when the tumors in the control group reach a certain size, or after a specified duration. The mice are then euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth curves and final tumor weights of the different treatment groups are compared to evaluate the anti-tumor efficacy of the compounds.
Conclusion
The available preclinical data indicates that this compound exhibits significant in vitro cytotoxicity against a range of cancer cell lines, with IC50 values that are in a comparable range to some standard chemotherapy drugs in specific contexts.[1] Its mechanism of action involves the inhibition of key pro-survival signaling pathways, namely the PI3K/Akt and Ras/Erk pathways, leading to the induction of apoptosis.[2][13]
However, a comprehensive and direct comparison of this compound's efficacy with standard chemotherapy drugs is currently limited by the lack of head-to-head in vivo studies and quantitative comparative apoptosis data. Further research, including well-designed comparative in vivo xenograft studies and quantitative apoptosis assays, is crucial to fully elucidate the therapeutic potential of this compound relative to current standard-of-care chemotherapeutics. Such studies will be instrumental in guiding the future clinical development of this compound as a potential anti-cancer agent.
References
- 1. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the progression of non-small-cell lung cancer through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation and Promotes Apoptosis in Colorectal Cancer Cells by Regulating the circNSUN2/miR-296-5p/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Comparison of free and liposome encapsulated doxorubicin tumor drug uptake and antitumor efficacy in the SC115 murine mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Activates the PI3K/Akt Pathway and Protects Against Coronary Microembolisation-Induced Myocardial Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
Synergistic Effects of Aloperine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Aloperine with other compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail this compound's synergistic potential in oncology, and explore its standalone antimicrobial and anti-inflammatory properties, suggesting avenues for future combination studies.
Synergistic Antitumor Effects of this compound
This compound has demonstrated significant synergistic antitumor effects in combination with various therapeutic agents, particularly in non-small cell lung cancer (NSCLC) and cholangiocarcinoma.
This compound in Combination with an Adenoviral Vector (Adbic) in Non-Small Cell Lung Cancer (NSCLC)
Studies have shown that this compound, in combination with a therapeutic adenoviral vector expressing p14ARF/p53 (Adbic), synergistically suppresses the growth of NSCLC cells.[1][2] This combination leads to enhanced anti-proliferative effects, induction of apoptosis, and cell cycle arrest at the G1 phase.[1][3]
Experimental Data Summary:
| Cell Line | Treatment | IC50 | Combination Index (CI) | Apoptosis Rate (%) | G1 Phase Cell Arrest (%) |
| NCI-H1944 | This compound | 0.25 mM | - | 23 | - |
| Adbic | 50 MOI | - | 26 | - | |
| This compound (0.25 mM) + Adbic (25 MOI) | 0.05 mM (this compound) / 25 MOI (Adbic) | 0.2 - 0.5 (Synergistic) | 57 | Increased vs. single agents | |
| NCI-H1869 | This compound | 0.25 mM | - | 20 | - |
| Adbic | 50 MOI | - | 23 | - | |
| This compound (0.25 mM) + Adbic (25 MOI) | Not explicitly stated | 0.25 - 0.6 (Synergistic) | 61 | Increased vs. single agents |
Mechanism of Synergy:
The synergistic effect is primarily attributed to the activation of the p53/p21 signaling pathway. The combination treatment leads to a significant upregulation of p53 and p21 proteins, which in turn downregulates Cyclin E, CDK2, pRb, and E2F1, resulting in G1 phase arrest and apoptosis.[1]
Experimental Protocols:
-
Cell Viability Assay (MTT): NSCLC cells were seeded in 96-well plates and treated with varying concentrations of this compound, Adbic, or their combination for 48 hours. Cell viability was assessed using the MTT assay, and IC50 values were calculated.[1]
-
Apoptosis Analysis (Flow Cytometry): Cells were treated with this compound, Adbic, or the combination for 48 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.[1]
-
Cell Cycle Analysis (Flow Cytometry): Following treatment, cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
-
Western Blotting: Protein expression levels of p53, p21, Cyclin E, CDK2, pRb, and E2F1 were determined by Western blotting after treating cells with this compound, Adbic, or the combination.[1]
-
In Vivo Xenograft Model: Nude mice bearing NSCLC cell tumors were treated with this compound, Adbic, or the combination. Tumor volume and survival rates were monitored.[1]
Signaling Pathway and Experimental Workflow Diagrams:
Caption: p53/p21 signaling pathway activated by this compound and Adbic.
Caption: Workflow for assessing this compound and Adbic synergy.
This compound in Combination with Chemotherapeutic Agents in Cholangiocarcinoma
This compound has been shown to have synergistic effects with several chemotherapeutic drugs against cholangiocarcinoma cells, particularly those with IDH1 mutations.[4]
Synergistic Combinations:
-
This compound + 5-Fluorouracil (5-FU): Displayed significant synergistic effects against RBE cells (IDH1-mutant).[4]
-
This compound + AGI-5198 (IDH1 inhibitor): Showed significant synergistic effects against RBE cells.[4]
-
This compound + Olaparib (PARP inhibitor): Demonstrated significant synergistic effects against RBE cells.[4]
-
This compound + Cisplatin: Showed weak synergistic effects in HCCC-9810 cells (IDH1-wildtype) and RBE cells.[4]
Mechanism of Synergy:
In IDH1-mutant cholangiocarcinoma cells, this compound reduces the levels of the oncometabolite D-2-hydroxyglutarate (D-2HG).[4] This reduction in D-2HG appears to sensitize the cancer cells to the cytotoxic effects of chemotherapeutic agents like 5-FU, AGI-5198, and olaparib.[4]
Experimental Protocols:
-
Cell Viability and Synergy Analysis: Cholangiocarcinoma cell lines (RBE and HCCC-9810) were treated with this compound and chemotherapeutic agents alone or in combination. Cell viability was assessed, and synergy was quantitatively evaluated using software like Combenefit.[4]
-
Metabolite Quantification: The levels of D-2HG in cell lysates were measured using liquid chromatography-mass spectrometry (LC-MS) to determine the effect of this compound treatment.[4]
Logical Relationship Diagram:
Caption: this compound's synergistic mechanism in IDH1-mutant cancer.
Antimicrobial and Anti-inflammatory Potential of this compound
While direct studies on the synergistic effects of this compound with other antimicrobial and anti-inflammatory agents are limited in the currently available literature, its standalone properties suggest a strong potential for such combinations.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activities, including antibacterial, antiviral, and antifungal effects.[5]
-
Antibacterial: this compound has shown activity against various bacteria.[5]
-
Antiviral: It can hinder viral entry and replication.[5]
-
Antifungal: this compound and its derivatives have exhibited antifungal activity against pathogens like Botrytis cinerea.[6]
Potential for Synergy:
Given its diverse mechanisms of action against microbes, this compound could potentially be combined with conventional antibiotics, antivirals, or antifungals to:
-
Enhance the efficacy of existing drugs.
-
Overcome drug resistance.
-
Reduce the required dosage of conventional drugs, thereby minimizing side effects.
Further research is warranted to explore these potential synergistic combinations.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory mediators such as PGE2 and histamine.[7]
Potential for Synergy:
Combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could lead to:
-
A more potent anti-inflammatory response.
-
A broader spectrum of action against different inflammatory pathways.
-
A reduction in the side effects associated with long-term NSAID use.
Systematic studies are needed to validate the synergistic potential of this compound in combination with other anti-inflammatory compounds.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical research. The clinical efficacy and safety of this compound, alone or in combination with other drugs, have not been fully established in humans.
References
- 1. This compound in combination with therapeutic adenoviral vector synergistically suppressed the growth of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in combination with therapeutic adenoviral vector synergistically suppressed the growth of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Potential Antineoplastic Agent for Cholangiocarcinoma Harboring Mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Type Alkaloids with Antiviral and Antifungal Activities from the Seeds of Sophora alopecuroides L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Anti-inflammatory and anti-allergic action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Aloperine's Binding Affinity: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the binding affinity of a compound to its molecular targets is a critical step in preclinical evaluation. This guide provides a comparative analysis of aloperine's binding affinity to its known targets, presenting available experimental data alongside that of established alternative compounds. Detailed experimental protocols for key binding assays are also provided to facilitate the design and execution of further validation studies.
This compound, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are attributed to its interaction with several key molecular targets. This guide focuses on the quantitative validation of this compound's binding to three primary targets: the B-cell lymphoma 2 (Bcl-2) protein, the potassium channel KCNQ5, and the nicotinic acetylcholine receptor (nAChR).
Comparative Binding Affinity Data
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the binding affinity of this compound and alternative ligands to their respective targets.
Table 1: Bcl-2 Binding Affinity
While direct experimental determination of this compound's binding affinity to Bcl-2 is not yet published, molecular docking studies have predicted a strong interaction. The table below compares this predicted affinity with the experimentally determined binding affinities (Ki) of well-established Bcl-2 inhibitors.
| Compound | Target | Binding Affinity (Predicted/Experimental) | Method | Reference |
| This compound | Bcl-2 | pKd/pKi = 5.960 (Predicted) | Molecular Docking | [1][2] |
| ABT-737 | Bcl-2 | Ki ≤ 1 nM (Experimental) | Fluorescence Polarization Assay | [3] |
| Venetoclax (ABT-199) | Bcl-2 | Ki < 0.010 nM (Experimental) | Homogeneous Time-Resolved Fluorescence | [4] |
| Navitoclax (ABT-263) | Bcl-2 | Ki ≤ 1 nM (Experimental) | Not Specified | [4] |
| Obatoclax (GX15-070) | Bcl-2 | Ki = 1-7 µM (Experimental) | Not Specified | [4] |
Note: The pKd/pKi value for this compound is a computational prediction and should be interpreted with caution until experimentally validated. A higher pKd/pKi value suggests a stronger predicted binding affinity.
Table 2: KCNQ5 Activation Potency
This compound has been identified as a potent and selective activator of the KCNQ5 potassium channel. The table below compares its half-maximal effective concentration (EC50) with that of other known KCNQ channel activators.
| Compound | Target(s) | EC50 (Experimental) | Method | Reference |
| This compound | KCNQ5 | 390 ± 60 nM | Two-Electrode Voltage Clamp (Xenopus oocytes) | [1] |
| Retigabine | KCNQ2-5 | 1.4 µM (for KCNQ2/3) | Whole-cell Patch Clamp | [5] |
| Flupirtine | KCNQ channels | Not Specified | Not Specified | |
| Gabapentin | KCNQ3/5 | Not Specified | Not Specified |
Table 3: Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Affinities
Currently, there is no publicly available quantitative data on the binding affinity of this compound to nicotinic acetylcholine receptors. However, it is known to bind to these receptors to exert its insecticidal properties. The following table provides examples of binding affinities for other well-characterized nAChR ligands to illustrate the typical range of values.
| Compound | nAChR Subtype | Binding Affinity (Kd/Ki) (Experimental) | Method | Reference |
| This compound | Not Specified | Data Not Available | - | - |
| Nicotine | α4β2 | Kd = 0.41 ± 0.01 µM | Tryptophan Fluorescence Assay | [6] |
| Epibatidine | α4β2 | Ki < 1 nM | Radioligand Displacement Assay | [6] |
| α-Bungarotoxin | α7 | Irreversible binding | Radioligand Binding Assay | |
| Mecamylamine | Non-selective | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are detailed protocols for the key experimental techniques used to assess the binding of ligands to the targets discussed.
Bcl-2 Family Protein Binding Assay: Fluorescence Polarization
This method is commonly used to measure the binding affinity of small molecules to Bcl-2 family proteins by assessing the displacement of a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, the tumbling rate decreases, and the fluorescence polarization increases. An unlabeled compound that binds to Bcl-2 will displace the fluorescent peptide, causing a decrease in fluorescence polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant Bcl-2 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100).
-
Test compound (this compound or alternatives) at various concentrations.
-
Black, low-volume 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled BH3 peptide and Bcl-2 protein in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.
-
Add a small volume of the test compound at various concentrations to the wells of the 384-well plate.
-
Add the Bcl-2/fluorescent peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the Ki value from the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent peptide) using the Cheng-Prusoff equation.[7]
-
KCNQ5 Channel Activity Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is the gold standard for studying the function of ion channels expressed in a heterologous system.
Principle: Xenopus oocytes are injected with cRNA encoding the ion channel of interest (KCNQ5). Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a desired level. The current flowing through the expressed channels in response to voltage changes and the application of compounds can then be measured.
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding human KCNQ5.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Use a two-electrode voltage clamp amplifier to clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit channel opening and record the resulting currents.
-
Apply this compound or other test compounds at various concentrations to the perfusion solution and record the changes in the channel currents.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage in the presence and absence of the compound.
-
Plot the dose-response curve and fit it with the Hill equation to determine the EC50 value.[1]
-
Nicotinic Acetylcholine Receptor Binding Assay: Radioligand Displacement
This technique is used to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Principle: A radiolabeled ligand with high affinity and specificity for the nAChR is incubated with a preparation of the receptor (e.g., brain tissue homogenates or cells expressing the receptor). The amount of bound radioactivity is then measured. In a competition assay, a non-radiolabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is quantified to determine its binding affinity (Ki).
Protocol:
-
Receptor Preparation:
-
Prepare a membrane fraction from a tissue known to express nAChRs (e.g., rat brain cortex) or from cells recombinantly expressing the desired nAChR subtype.
-
-
Binding Assay:
-
In a reaction tube, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound (this compound or alternatives).
-
Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filter to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
Visualizations
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: this compound's role in the intrinsic apoptotic pathway.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC).
Caption: Radioligand displacement assay workflow.
References
- 1. Identification of this compound as an anti-apoptotic Bcl2 protein inhibitor in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an anti-apoptotic Bcl2 protein inhibitor in glioma cells [PeerJ] [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jneurosci.org [jneurosci.org]
- 7. tracerDB | FP [tracerdb.org]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Aloperine and Its Derivatives
An objective guide for researchers and drug development professionals on the performance and mechanisms of Aloperine and its synthetic analogs, supported by experimental data.
This compound, a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides L., has garnered significant attention for its diverse pharmacological activities.[1][2] For centuries, it has been utilized in traditional Chinese medicine for its anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1][2] Modern research has further elucidated its potent therapeutic potential against a spectrum of human diseases, including various cancers, viral infections, and inflammatory disorders.[1][2] This has spurred the development of numerous this compound derivatives with the aim of enhancing its bioactivity and optimizing its therapeutic profile. This guide provides a comparative overview of the bioactivity of this compound and its key derivatives, supported by experimental data and detailed methodologies.
Comparative Bioactivity Data
The following tables summarize the in vitro cytotoxic activities of this compound and several of its derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from multiple studies to facilitate a direct comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Leukemia | 40 | [3] |
| U937 | Leukemia | 270 | [3] | |
| K562 | Leukemia | 360 | [3] | |
| EC109 | Esophageal Cancer | 1110 | [3] | |
| A549 | Lung Cancer | 1180 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 1360 | [3] | |
| PC9 | Lung Adenocarcinoma | >50 | [4] | |
| HCT116 | Colorectal Carcinoma | >50 | [4] | |
| BGC823 | Gastric Carcinoma | >50 | [4] | |
| Huh-7 | Hepatocellular Carcinoma | >50 | [4] | |
| PANC-1 | Pancreatic Carcinoma | >50 | [4] | |
| Compound 22 | PC9 | Lung Adenocarcinoma | 1.43 | [4][5] |
| HCT116 | Colorectal Carcinoma | 2.54 | [4] | |
| BGC823 | Gastric Carcinoma | 4.21 | [4] | |
| Huh-7 | Hepatocellular Carcinoma | 5.86 | [4] | |
| PANC-1 | Pancreatic Carcinoma | 3.17 | [4] | |
| SA-49 | Non-small cell lung cancer cells | Lung Cancer | Not specified | [6][7] |
Note: A lower IC50 value indicates a higher cytotoxic activity.
Key Bioactivities and Mechanisms of Action
This compound and its derivatives exert their therapeutic effects through the modulation of multiple crucial biological processes and signaling pathways.
Anticancer Activity
The anticancer effects of this compound are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor cell migration and invasion.[1][6][7] Mechanistically, this compound has been shown to suppress key signaling pathways implicated in cancer progression, including the PI3K/Akt and Ras/Erk pathways.[6][7] It can also upregulate tumor suppressor genes like p53 and p21 and alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[6][8]
Notably, synthetic derivatives have demonstrated significantly enhanced anticancer potency. For instance, Compound 22 , a novel thiourea derivative of this compound, exhibited substantially higher cytotoxicity against a panel of cancer cell lines compared to the parent compound.[4][5] Further studies revealed that Compound 22 induces apoptosis and cell cycle arrest in PC9 lung adenocarcinoma cells.[4][5] Another derivative, SA-49 , has been identified as a small molecule inhibitor that promotes the degradation of PD-L1, an immune checkpoint protein, thereby enhancing the cancer-killing capabilities of T and NK cells.[6][7]
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. It has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[9][10] this compound can also attenuate allergic airway inflammation by reducing inflammatory cell infiltration and down-regulating the expression of inflammatory cytokines.[6]
Antiviral and Antimicrobial Activity
This compound has demonstrated broad-spectrum antiviral and antibacterial activities.[2][7] It can inhibit the entry of viruses like Hepatitis C virus (HCV) into host cells.[7][11] Furthermore, this compound and its derivatives have shown activity against various bacteria and fungi.[7][12] For example, one study reported that a new this compound-type alkaloid, compound 13, displayed excellent antifungal activity against Botrytis cinerea.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for evaluating the bioactivity of its derivatives.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for bioactivity screening.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[4]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][16][17]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of isopropanol-HCl-SDS) to dissolve the formazan crystals.[3][13]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the compounds of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[18]
-
Washing: Wash the cells with cold PBS.[19]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[19][20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample.[21]
Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[21]
Procedure:
-
Sample Preparation: Lyse the treated cells to extract total proteins. Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the protein samples based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21][24]
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[21][22]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[24]
-
Visualization: Capture the signal on X-ray film or with a digital imager.[22] The intensity of the bands corresponds to the amount of the target protein.
References
- 1. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 7. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. This compound attenuates hydrogen peroxide-induced injury via anti-apoptotic activity and suppression of the nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses LPS-induced macrophage activation through inhibiting the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits hepatitis C virus entry into cells by disturbing internalisation from endocytosis to the membrane fusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. scispace.com [scispace.com]
- 21. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 24. Overview of Western Blotting | Thermo Fisher Scientific - EE [thermofisher.com]
Aloperine: A Meta-analytic Comparison of its Therapeutic Potential
For Immediate Release
This publication provides a comprehensive meta-analysis of the therapeutic potential of Aloperine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides.[1] This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with alternative therapies, supported by experimental data.
Abstract
This compound has demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] This review synthesizes the current knowledge on this compound, focusing on its efficacy in various disease models and its underlying molecular mechanisms. Quantitative data from numerous studies are summarized to facilitate a comparative analysis of its therapeutic potential. Detailed experimental protocols for key assays are provided to aid in the replication and further investigation of its effects. Furthermore, signaling pathways modulated by this compound are visualized to offer a clear understanding of its mode of action.
Comparative Analysis of this compound's Therapeutic Efficacy
This compound has shown significant therapeutic potential across a range of diseases. Its efficacy is attributed to its ability to modulate multiple biological processes, including apoptosis, cell cycle arrest, and inflammation, primarily through the regulation of key signaling pathways such as PI3K/Akt and Ras/Erk.[4][5]
Anti-Cancer Activity
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines.[5] In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in leukemia, esophageal, lung, and hepatocellular carcinoma cells.[6] One study found that this compound had the most potent cytotoxic activity among six different quinolizidine alkaloids tested.[6] Furthermore, this compound has been shown to act synergistically with existing chemotherapeutic agents, such as 5-fluorouracil, cisplatin, and olaparib, in intrahepatic cholangiocarcinoma cells.[7]
| Cancer Cell Line | IC50 Value (mM) | Alternative Treatment | IC50 Value (mM) | Reference |
| HL-60 (Leukemia) | 0.04 | Sophoridine | >2 | [6] |
| U937 (Leukemia) | 0.27 | Sophocarpine | >2 | [6] |
| K562 (Leukemia) | 0.36 | Matrine | >2 | [6] |
| EC109 (Esophageal) | 1.11 | Oxymatrine | >2 | [6] |
| A549 (Lung) | 1.18 | Cytisine | >2 | [6] |
| HepG2 (Hepatocellular) | 1.36 | - | - | [6] |
| RBE (Cholangiocarcinoma) | 0.3829 | 5-Fluorouracil | ~0.01 | [7] |
| HCCC-9810 (Cholangiocarcinoma) | 0.6467 | Cisplatin | ~0.005 | [7] |
Table 1: In Vitro Anti-Cancer Efficacy of this compound and Comparison with Other Alkaloids and Chemotherapeutic Agents. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In vivo studies have corroborated these findings. In a xenograft model of non-small cell lung cancer, this compound treatment in combination with an adenoviral vector synergistically suppressed tumor growth.[8] The combination therapy led to a significantly higher rate of apoptosis in tumor cells compared to either treatment alone.[8]
Anti-Inflammatory Activity
This compound has demonstrated marked anti-inflammatory and anti-allergic effects.[9] It has been shown to suppress swelling in rat paws induced by various inflammatory agents, including carrageenin, histamine, and PGE2.[9] this compound also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in hydrogen peroxide-treated nucleus pulposus cells.[10]
| Inflammatory Model | This compound Effect | Alternative Treatment | Effect | Reference |
| Carrageenan-induced paw edema (rat) | Significant suppression of swelling | Indomethacin | Significant suppression of swelling | [9] |
| Adjuvant arthritis (rat) | Significant inhibitory effect | - | - | [9] |
| H2O2-induced inflammation in nucleus pulposus cells | Decreased TNF-α and IL-6 levels | - | - | [10] |
Table 2: Anti-Inflammatory Efficacy of this compound in Preclinical Models.
Antiviral Activity
This compound has shown promise as a broad-spectrum antiviral agent.[11] It effectively inhibits the propagation of Hepatitis C Virus (HCV) in cell cultures and primary human hepatocytes by targeting the internalisation process of the virus.[11][12] Notably, this compound was found to be effective against HCV variants that are resistant to direct-acting antivirals (DAAs).[12] Furthermore, it exhibits an additive antiviral effect when used in combination with DAAs like simeprevir, sofosbuvir, and daclatasvir.[13] While direct comparisons with drugs like ribavirin are not yet extensively documented, its efficacy against DAA-resistant strains suggests a different and potentially complementary mechanism of action.[12][14]
| Virus | This compound EC50 (µM) | Alternative Treatment | EC50 (µM) | Reference |
| Hepatitis C Virus (HCV) | 7.06 ± 2.17 | Simeprevir | ~0.004 | [12][13] |
| Hepatitis C Virus (HCV) | 7.06 ± 2.17 | Sofosbuvir | ~0.04 | [12][13] |
| Hepatitis C Virus (HCV) | 7.06 ± 2.17 | Daclatasvir | ~0.001 | [12][13] |
Table 3: In Vitro Antiviral Efficacy of this compound against Hepatitis C Virus. EC50 values represent the concentration of a drug that is required for 50% of its maximum effect in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Add this compound at various concentrations to the wells.[15]
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[16]
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the number of apoptotic cells following this compound treatment.
-
Cell Preparation: Seed cells (1 × 10^6 cells) in a T25 culture flask and treat with this compound.[17] After incubation, collect both floating and adherent cells.[17]
-
Washing: Wash the collected cells twice with cold PBS and centrifuge.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a tube and add 5 µL of fluorochrome-conjugated Annexin V and propidium iodide (PI) staining solution.[18]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[19]
Western Blot Analysis for PI3K/Akt Pathway
This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on a polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K and Akt overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]
Animal Xenograft Model
This protocol is used to evaluate the in vivo anti-tumor efficacy of this compound.
-
Cell Preparation: Prepare human tumor cells for implantation.[23]
-
Animal Model: Use immunocompromised mice, such as nude or SCID mice.[23]
-
Cell Implantation: Subcutaneously inject the tumor cells (e.g., 2 × 10^6 cells) into the flank of the mice.[24]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor size at regular intervals (e.g., every 2-3 days).[23]
-
Treatment: Once the tumors reach a certain volume (e.g., 100 mm³), begin treatment with this compound or a vehicle control.[8]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.[25]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[20] this compound has been shown to inhibit the PI3K/Akt pathway in various cancer cells, including prostate and non-small cell lung cancer.[1][4] This inhibition leads to decreased cell viability and induction of apoptosis.[4]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Ras/Erk Signaling Pathway
The Ras/Erk pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] this compound has been demonstrated to block the Ras/Erk signaling pathway in breast cancer cells, leading to the inhibition of proliferation, migration, and invasion, and the induction of apoptosis.[4]
Caption: this compound inhibits the Ras/Erk signaling pathway.
Conclusion
This compound is a promising natural compound with significant therapeutic potential in oncology, inflammatory diseases, and virology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it an attractive candidate for further drug development. The data presented in this guide highlight its efficacy in various preclinical models and provide a foundation for future clinical investigations. Further research is warranted to fully elucidate its therapeutic benefits and to establish its role in clinical practice, both as a standalone therapy and in combination with existing treatments. There have been no significant clinical trials of this compound to date.
References
- 1. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 5. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound in combination with therapeutic adenoviral vector synergistically suppressed the growth of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Anti-inflammatory and anti-allergic action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates hydrogen peroxide-induced injury via anti-apoptotic activity and suppression of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits hepatitis C virus entry into cells by disturbing internalisation from endocytosis to the membrane fusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Xenograft animal model and cancer cell imaging [bio-protocol.org]
- 25. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Aloperine
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of aloperine, a quinolizidine alkaloid with potent biological activities. Adherence to these procedures will help you maintain a safe workspace and ensure environmental responsibility.
This compound, a natural compound isolated from plants of the Sophora genus, is recognized for its anti-inflammatory, antiviral, and anti-cancer properties.[1] However, its bioactive nature necessitates careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.
Key Safety and Hazard Data
A thorough understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes the pertinent hazard and toxicity information for this compound.
| Property | Data | Reference |
| GHS Classification | Acute toxicity, oral (Category 4), H302: Harmful if swallowed | [2] |
| Signal Word | Warning | [2] |
| Acute Toxicity | Oral LD50: 480 mg/kg (rat) | [2] |
| Primary Hazard | Irritant | [3] |
| Storage | Store at 4°C, protected from moisture and sunlight. | [4] |
This compound Disposal Protocol: A Step-by-Step Guide
Due to the lack of specific inactivation protocols for this compound, it must be treated as hazardous chemical waste. The following procedure is based on general best practices for the disposal of toxic laboratory chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash.
-
Collect all solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[5][6]
-
For liquid waste containing this compound (e.g., solutions, rinsates), use a separate, compatible, and leak-proof container.[6][7]
-
Ensure the container is made of a material compatible with the solvents used.
3. Labeling of Waste Containers:
-
Immediately label the waste container with the words "Hazardous Waste."[6]
-
Clearly indicate the contents, including "this compound" and any solvents present, with their approximate concentrations or percentages.[5]
-
Include the date when the waste was first added to the container.[7]
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from general work areas.[8]
-
Ensure the storage area is well-ventilated.
-
Use secondary containment, such as a tray, to prevent the spread of potential spills.[6][8]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[6][8]
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
6. Arranging for Professional Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[5][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for pickup and proper disposal of the accumulated waste.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.
By implementing these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with safety and environmental regulations. Building this deep trust in safe chemical handling is a cornerstone of responsible scientific practice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 5. web.mit.edu [web.mit.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Aloperine
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling Aloperine in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a quinolizidine-type alkaloid primarily classified as harmful if swallowed.[1][2] While one safety data sheet indicates no primary irritant effect on the skin or eyes, it is prudent to handle it as a potential irritant to minimize exposure.[1][2]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P301+P312: If swallowed, call a POISON CENTER or doctor if you feel unwell.[1][3]
-
P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[3]
General handling advice includes avoiding the creation of dust and preventing prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
Based on the hazard classification and standard laboratory practice for handling powdered chemical compounds, the following PPE is required.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent dermal contact during handling.[4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required if there is a risk of splashing.[4][5] | To protect eyes from airborne powder or splashes. |
| Body Protection | A lab coat or protective suit. | To prevent contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-certified N95 respirator may be necessary if dust cannot be controlled.[6] | To avoid inhalation of airborne particles.[1] |
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for this compound.
| Toxicity Metric | Value | Species |
| Oral LD50 | 480 mg/kg | Rat |
| Intraperitoneal LD50 | 154 mg/kg | Mouse |
| Data sourced from the this compound Safety Data Sheet.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and compliance.
Step 1: Preparation and Handling
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control dust and vapors.
-
Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[7]
-
Weighing and Transfer: Handle this compound as a solid. Use appropriate tools (e.g., spatulas) to weigh and transfer the compound, minimizing the generation of airborne dust.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly as per the P264 precautionary statement.[1]
Step 2: Waste Disposal
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and wipes, must be treated as hazardous waste.[7] These items should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use. Do not mix this compound waste with other waste streams unless compatibility is confirmed.[7]
-
Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[7][8] Do not dispose of this compound or its containers in standard trash or down the drain.
Experimental Protocols
The quantitative data cited in this document (LD50 values) are standard toxicological endpoints.[1] The detailed methodologies for these specific studies are not provided in the source documentation. For researchers designing new experiments, methodologies from relevant literature on this compound's biological activities can serve as a starting point, with safety protocols adapted based on this guide.[9][10][11]
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound from receipt of the chemical to the final disposal of waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C15H24N2 | CID 162147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 56293-29-9 | FA64936 | Biosynth [biosynth.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. research.uci.edu [research.uci.edu]
- 6. halyardhealth.com [halyardhealth.com]
- 7. web.uri.edu [web.uri.edu]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A Review on Recent Advances in this compound Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
